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  • Product: N-Fmoc-O-methyl-3-chloro-L-tyrosine

Core Science & Biosynthesis

Foundational

Synthesis and Purification of N-Fmoc-O-methyl-3-chloro-L-tyrosine: A Comprehensive Technical Guide

Executive Summary N-Fmoc-O-methyl-3-chloro-L-tyrosine is a highly specialized, halogenated unnatural amino acid critical for solid-phase peptide synthesis (SPPS) and advanced drug development. The incorporation of a chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Fmoc-O-methyl-3-chloro-L-tyrosine is a highly specialized, halogenated unnatural amino acid critical for solid-phase peptide synthesis (SPPS) and advanced drug development. The incorporation of a chlorine atom at the 3-position of the phenolic ring modulates the local electronics and steric bulk, while O-methylation enhances proteolytic stability and alters hydrogen-bonding dynamics. This whitepaper details a validated, self-consistent synthetic workflow designed to maximize enantiomeric purity and overall yield while actively avoiding common mechanistic pitfalls such as hydrodehalogenation.

Retrosynthetic Strategy & Mechanistic Rationale

As application scientists, we must design synthetic routes that not only build the target molecule but actively prevent side reactions. The synthesis of N-Fmoc-O-methyl-3-chloro-L-tyrosine requires three core transformations from L-tyrosine: chlorination, O-methylation, and N-Fmoc protection.

Electrophilic Aromatic Chlorination

The primary route for synthesizing 3-chloro-L-tyrosine utilizes direct electrophilic chlorination of L-tyrosine[1]. The electron-rich phenolic ring undergoes electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) in methanol is the preferred chlorinating agent because it provides a controlled release of electrophilic chlorine (Cl+ equivalents), minimizing over-chlorination to 3,5-dichloro-L-tyrosine, which is a common byproduct when using harsher agents like hypochlorous acid (HOCl)[2].

The O-Methylation Challenge & The Hydrodehalogenation Pitfall

Selective methylation of the phenolic hydroxyl group requires transient protection of the α-amino and carboxyl groups[3]. A common literature approach for O-methyl-L-tyrosine employs carboxybenzyl (Cbz) protection, followed by deprotection via palladium-catalyzed hydrogenation (Pd/C, H₂)[4].

Critical Expert Insight : Applying the standard Cbz-Pd/C strategy to a chlorinated tyrosine derivative is a fatal mechanistic flaw. Palladium-catalyzed hydrogenation will inevitably cause hydrodehalogenation, stripping the chlorine atom from the aromatic ring. To preserve the 3-chloro substituent, we must pivot to a Boc-protection strategy . The tert-butyloxycarbonyl (Boc) group is cleaved using trifluoroacetic acid (TFA), an orthogonal acidic condition that leaves the aryl chloride completely intact.

Fmoc Installation

Following Boc deprotection, the final step is the installation of the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved using Fmoc-OSu in a mildly basic aqueous-organic solvent system (e.g., 10% sodium carbonate)[5].

SyntheticRoute Step1 1. L-Tyrosine Step2 2. 3-Chloro-L-Tyrosine Step1->Step2 NCS, MeOH (Electrophilic Chlorination) Step3 3. N-Boc-3-Chloro-L-Tyrosine Step2->Step3 Boc2O, NaOH (N-Terminal Protection) Step4 4. N-Boc-O-Methyl-3-Chloro-L-Tyrosine Step3->Step4 MeI, K2CO3, DMF; then LiOH (O-Methylation & Saponification) Step5 5. O-Methyl-3-Chloro-L-Tyrosine Step4->Step5 TFA / DCM (Acidic Boc Cleavage) Step6 6. N-Fmoc-O-Methyl-3-Chloro-L-Tyrosine Step5->Step6 Fmoc-OSu, Na2CO3, H2O/Dioxane (Fmoc Installation)

Caption: Five-step synthetic workflow for N-Fmoc-O-methyl-3-chloro-L-tyrosine avoiding dehalogenation.

Step-by-Step Experimental Protocols

Phase I: Synthesis of 3-Chloro-L-Tyrosine
  • Dissolution : Suspend L-tyrosine (10.0 g, 55.2 mmol) in 150 mL of methanol. Add 5 mL of 1M HCl to aid dissolution.

  • Chlorination : Cool the mixture to 0°C. Slowly add N-chlorosuccinimide (NCS) (7.7 g, 58.0 mmol) in small portions over 30 minutes to prevent thermal spikes and limit 3,5-dichlorination[1].

  • Reaction : Stir the mixture at room temperature for 12 hours.

  • Isolation : Concentrate the solvent under reduced pressure. Adjust the pH to ~5.5 (the isoelectric point) using dilute NaOH. The product will precipitate out of the solution[1].

  • Purification : Collect the solid by vacuum filtration, wash with cold distilled water and cold ethanol, and dry under vacuum to yield crude 3-chloro-L-tyrosine[1].

ChlorinationMechanism Tyr Phenol Ring Sigma Arenium Ion Tyr->Sigma Pi-Attack Cl Cl+ (NCS) Cl->Sigma Electrophile Prod 3-Cl-Tyr Sigma->Prod -H+ (Rearomatization)

Caption: Electrophilic aromatic substitution mechanism for the chlorination of L-tyrosine.

Phase II: Global Protection and Selective O-Methylation
  • Boc Protection : Dissolve 3-chloro-L-tyrosine (8.0 g) in 100 mL of 1M NaOH and 100 mL of dioxane. Cool to 0°C and add Boc-anhydride (Boc₂O) (9.0 g). Stir for 6 hours. Acidify to pH 2 with 1M KHSO₄ and extract with ethyl acetate to isolate N-Boc-3-chloro-L-tyrosine.

  • Methylation : Dissolve the Boc-protected intermediate in 80 mL of anhydrous DMF. Add anhydrous K₂CO₃ (15.0 g) and methyl iodide (MeI) (12.0 g). Stir at room temperature for 18 hours. This step methylates both the phenol (ether) and the carboxylic acid (ester).

  • Saponification : Dilute the mixture with water and extract with ethyl acetate. Concentrate the organic layer, dissolve the residue in 100 mL of THF/Water (1:1), and add LiOH·H₂O (3.0 g) to selectively hydrolyze the methyl ester. Stir for 4 hours, acidify to pH 2, and extract with ethyl acetate to yield N-Boc-O-methyl-3-chloro-L-tyrosine.

Phase III: Boc Deprotection & Fmoc Installation
  • Deprotection : Dissolve N-Boc-O-methyl-3-chloro-L-tyrosine (6.0 g) in 30 mL of dichloromethane (DCM). Add 30 mL of trifluoroacetic acid (TFA). Stir for 2 hours at room temperature. Evaporate the solvent completely to yield O-methyl-3-chloro-L-tyrosine as a TFA salt.

  • Fmoc Protection : Dissolve the TFA salt in 50 mL of 10% aqueous sodium carbonate and 50 mL of dioxane[6].

  • Coupling : Cool to 0°C and add Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate) (6.5 g) dropwise. Stir at room temperature for 12 hours[5].

  • Isolation : Acidify the mixture to pH 2 using 1M HCl. Extract the resulting white precipitate with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

Purification Strategy & Quality Control

Purification of the crude N-Fmoc-O-methyl-3-chloro-L-tyrosine is critical to remove unreacted Fmoc-OSu and Fmoc-OH byproducts before it can be utilized in SPPS.

  • Flash Column Chromatography : Load the crude mixture onto a silica gel column. Elute with a gradient of Dichloromethane/Methanol (98:2 to 90:10).

  • Recrystallization : For ultra-high purity (>99%), recrystallize the final product from a mixture of ethyl acetate and hexanes.

Quantitative Data Summary

Synthetic StepIntermediate / ProductYield (%)Purity (HPLC)Key Analytical Markers
1. Chlorination3-Chloro-L-tyrosine82%96%m/z 216.0 [M+H]⁺; Isotopic ratio 3:1 (³⁵Cl:³⁷Cl)
2. Boc & MethylationN-Boc-O-methyl-3-chloro-L-tyrosine75%95%¹H NMR: δ 3.85 (s, 3H, OCH₃), 1.40 (s, 9H, Boc)
3. DeprotectionO-methyl-3-chloro-L-tyrosine98%>98%Disappearance of Boc peak at δ 1.40
4. Fmoc ProtectionN-Fmoc-O-methyl-3-chloro-L-tyrosine 85%>99%m/z 452.1[M+H]⁺; Fmoc aromatic protons δ 7.3-7.8

References

  • [4] Synthesis of O-methyl-L-tyrosine - PrepChem.com. URL:[Link]

  • [2] Hypochlorous Acid Chemistry in Mammalian Cells—Influence on Infection and Role in Various Pathologies - MDPI. URL: [Link]

Sources

Exploratory

The Role of O-Methylation in Modified Tyrosine: Mechanisms, Methodologies, and Applications

Executive Summary The O-methylation of tyrosine is a critical structural modification that profoundly alters the physicochemical and biological properties of peptides and proteins. By masking the phenolic hydroxyl group,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The O-methylation of tyrosine is a critical structural modification that profoundly alters the physicochemical and biological properties of peptides and proteins. By masking the phenolic hydroxyl group, O-methylation modulates hydrogen-bonding capacity, increases lipophilicity, and enhances proteolytic stability. This in-depth technical guide explores the pharmacological significance of O-methyltyrosine, details cutting-edge enzymatic engineering techniques for site-selective modification, and provides field-proven, self-validating protocols for chemoselective chemical synthesis.

The Biological Imperative of Tyrosine O-Methylation

In nature, the post-translational or biosynthetic O-methylation of tyrosine serves as a molecular switch to tune the bioactivity of complex non-ribosomal peptides. The addition of a single methyl group to the phenolic oxygen drastically alters the residue's pKa and steric profile, which in turn dictates how the molecule interacts with lipid bilayers and target receptors.

  • Membrane Permeability and Ion Selectivity: In the antifungal lipopeptide iturin A, the O-methylation of the D-Tyr2 residue fundamentally changes its pore-forming properties. Research demonstrates that this specific methylation inverts the ion selectivity of the membrane pores (PK/PCl = 6 instead of 0.6) and significantly reduces global conductance in planar lipid membranes (1)[1].

  • Anticancer Potency: Cryptophycin, a highly potent tubulin-destabilizing agent, relies heavily on its 3-chloro-O-methyl-D-tyrosine unit (Unit B) to arrest tumor cells at the G1-M phase. The biosynthesis of this unit is governed by unique non-ribosomal peptide synthetase (NRPS) methyltransferase domains, such as CrpC and ApdB-M3, which are specialized for the O-methylation of tyrosine (2)[2].

Enzymatic Engineering: The Tyrosinase-COMT Cascade

Site-selective chemical modification of tyrosine in intact, complex proteins is notoriously difficult due to the presence of competing nucleophiles like lysine and cysteine. To bypass this, researchers have developed a highly regioselective tandem enzymatic cascade utilizing fungal tyrosinase and mammalian catechol-O-methyltransferase (COMT) (3)[3].

Mechanistic Causality
  • Hydroxylation: Tyrosinase utilizes molecular oxygen to selectively hydroxylate sterically accessible tyrosine residues, converting them into L-DOPA.

  • Trapping the Intermediate: Tyrosinase naturally overoxidizes L-DOPA into a highly reactive ortho-quinone. To prevent this destructive cross-linking, ascorbic acid is introduced into the system as a reducing agent to trap the intermediate in the L-DOPA state (4)[4].

  • Bioorthogonal Alkylation: COMT subsequently utilizes S-adenosyl methionine (AdoMet) or engineered bioorthogonal analogues (e.g., POB-AdoMet) to regioselectively O-alkylate the meta-hydroxyl group of the L-DOPA intermediate, installing a functional handle for downstream applications.

TyrosinaseCOMT Tyr Peptide/Protein (Tyrosine) DOPA Intermediate (L-DOPA) Tyr->DOPA Tyrosinase + O2, Ascorbate OMet Bioorthogonal Product (O-Alkyl/Methyl-DOPA) DOPA->OMet COMT + AdoMet Analogue

Caption: Tandem Tyrosinase-COMT enzymatic cascade for site-selective tyrosine modification.

Quantitative Performance of the Enzymatic Cascade

Table 1: Enzymatic Conversion Efficiency of Tyrosine to O-Alkyl-DOPA

Peptide Substrate ProfileTyrosinase Yield (L-DOPA)COMT Yield (O-Methyl)Regioselectivity Observation
Terminal Tyrosine (e.g., KNFLDY)>95%>90%Highly specific to terminal residue
Internal Tyrosine (e.g., KETYSK)~85%~80%Moderate conversion, sterically hindered
Mixed Tyrosine (e.g., KNYLDY)63%N/ATerminal hydroxylation heavily favored

(Data derived from Struck et al., 2016[4])

Protocol 1: Tandem Enzymatic Site-Selective O-Alkylation

This protocol is designed as a self-validating system, ensuring intermediate stability before proceeding to functionalization.

  • Reaction Assembly: In a 1.5 mL Eppendorf tube, prepare a 100 μL reaction mixture containing 1 mM peptide substrate, 50 mM sodium phosphate buffer (pH 7.4), and 2 mM ascorbic acid. Causality: Ascorbic acid is strictly required to prevent ortho-quinone formation.

  • Tyrosinase Hydroxylation: Add 50 U/mL of mushroom tyrosinase. Incubate at 25°C for 15–30 minutes.

  • Validation Checkpoint 1 (Intermediate Confirmation): Quench a 5 μL aliquot with 0.1% TFA. Analyze via LC-MS. Validation metric: A successful conversion yields a mass shift of exactly +16 Da (Tyrosine to L-DOPA). Do not proceed until >80% conversion is confirmed.

  • COMT Alkylation: To the remaining mixture, add 2 mM AdoMet (or bioorthogonal analogue), 2 mM MgCl₂ (an essential cofactor for COMT activity), and 100 μL of COMT lysate (approx. 1 mg/mL total protein).

  • Validation Checkpoint 2 (Final Product): Incubate at 37°C for 2 hours. Quench with 0.1% TFA. Analyze via LC-MS/MS. Validation metric: Confirm the +14 Da mass shift (for standard methylation) and verify regioselectivity via MS/MS sequence fragmentation.

Chemoselective Chemical Synthesis of O-Methyltyrosine

For de novo peptide synthesis, incorporating pre-methylated tyrosine derivatives is often preferred over post-synthetic modification. However, the chemical O-methylation of N-protected tyrosine derivatives frequently suffers from competitive N-alkylation, leading to unwanted O,N-dimethylated byproducts.

Overcoming N-Alkylation via Steric Control

Traditional Williamson ether synthesis (using MeI and K₂CO₃) yields poor chemoselectivity because the basic conditions deprotonate both the phenolic -OH and the protected -NH (5)[5].

To solve this, researchers utilize a Modified Mitsunobu Reaction . By replacing standard triphenylphosphine (PPh₃) and DEAD with 1,2-bis(diphenylphosphino)ethane (DPPE) and diisopropyl azodicarboxylate (DIAD), the reaction generates a highly bulky phosphonium intermediate. This steric bulk physically restricts the reaction at the nitrogen atom, forcing the methyl group to exclusively attack the more accessible phenolic oxygen (5)[5].

ChemoselectiveSynthesis Start N-Protected Tyrosine (e.g., N-Trifluoroacetyl) Mitsunobu Modified Mitsunobu (DPPE, DIAD, MeOH) Start->Mitsunobu Steric Control Williamson Williamson Ether (MeI, K2CO3) Start->Williamson Traditional Product O-Methylated Tyrosine (High Yield, 96%) Mitsunobu->Product Byproduct O,N-Dimethylated Byproduct (Major) Williamson->Byproduct

Caption: Chemoselective O-methylation via modified Mitsunobu vs. traditional Williamson synthesis.

Quantitative Comparison of Synthesis Methods

Table 2: Chemoselectivity in Tyrosine Methylation (N-Trifluoroacetyl-6-nitro-tyrosine t-butyl ester)

Synthesis MethodReagentsO-Methyl YieldO,N-Dimethyl YieldSelectivity Ratio (O:N)
Williamson Ether MeI, K₂CO₃MinorMajorPoor
Classical Mitsunobu PPh₃, DEAD, MeOHModerateModerateMixed
Modified Mitsunobu DPPE, DIAD, MeOH96%4%96:4

(Data derived from Attolini et al., 2002[5])

Protocol 2: Chemoselective Modified Mitsunobu O-Methylation

This protocol leverages steric hindrance to ensure high O-selectivity, with built-in chromatographic validation.

  • Preparation: Dissolve 1.0 mmol of N-trifluoroacetyl-tyrosine t-butyl ester in 5 mL of anhydrous methanol (0.4 M) under an inert argon atmosphere. Causality: Methanol acts as both the solvent and the methyl donor in this specific Mitsunobu variant.

  • Reagent Addition: Add 1.1 mmol of 1,2-bis(diphenylphosphino)ethane (DPPE). Stir until fully dissolved.

  • Activation: Dropwise, add 1.1 mmol of diisopropyl azodicarboxylate (DIAD) at 20°C. Causality: Slow addition controls the exothermic formation of the betaine intermediate, preventing degradation.

  • Validation Checkpoint 1 (Reaction Monitoring): Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3). Validation metric: The starting material spot must disappear, replaced by a single, less polar spot (O-methylated product). The appearance of a secondary, even less polar spot indicates unwanted N-methylation.

  • Workup: Evaporate the methanol under reduced pressure. Redissolve the crude mixture in dichloromethane (DCM) and wash with saturated NaHCO₃ to neutralize and remove acidic byproducts. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Validation Checkpoint 2 (Structural Confirmation): Purify via flash chromatography. Analyze the purified product via ¹H NMR. Validation metric: Confirm success by identifying the distinct -OCH₃ singlet at ~3.8 ppm and ensuring the complete absence of an N-CH₃ signal.

References

  • Maget-Dana R, Ptak M, Peypoux F, Michel G. "Effect of the O-methylation of tyrosine on the pore-forming properties of iturins." Biochimica et Biophysica Acta (BBA)-Biomembranes, 1987.
  • Magarvey CG, et al. "Biosynthetic Characterization and Chemoenzymatic Assembly of the Cryptophycins. Potent Anticancer Agents from Nostoc Cyanobionts." ACS Chemical Biology, 2006.
  • Attolini M, Boxus T, Biltresse S, Marchand-Brynaert J. "Chemoselective O-methylation of N-acylated/sulfonylated tyrosine derivatives." Tetrahedron Letters, 2002.
  • Struck AW, Bennett MR, Shepherd SA, Law BJC, Zhuo Y, Wong LS, Micklefield J. "An Enzyme Cascade for Selective Modification of Tyrosine Residues in Structurally Diverse Peptides and Proteins." Journal of the American Chemical Society, 2016. URL (PubMed)
  • Struck AW, et al. "An Enzyme Cascade for Selective Modification of Tyrosine Residues in Structurally Diverse Peptides and Proteins." Journal of the American Chemical Society, 2016. URL (ACS Publications)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of N-Fmoc-O-methyl-3-chloro-L-tyrosine in Solid-Phase Peptide Synthesis

Introduction The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties, including potency, stability, and receptor selectivity. N-Fm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties, including potency, stability, and receptor selectivity. N-Fmoc-O-methyl-3-chloro-L-tyrosine is a key building block in this endeavor, offering a unique combination of a halogenated aromatic side chain and a protected phenol.[1] The presence of the chloro-substituent can introduce novel interactions, such as halogen bonding, which can influence peptide conformation and binding affinity.[2] The O-methyl group provides a stable protection of the phenolic hydroxyl, preventing potential side reactions during synthesis.

This comprehensive guide provides detailed application notes and protocols for the successful incorporation of N-Fmoc-O-methyl-3-chloro-L-tyrosine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). As a sterically hindered amino acid, its efficient coupling requires careful optimization of reagents and reaction conditions. These protocols are designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing this valuable synthetic handle.

Core Principles and Strategic Considerations

The successful incorporation of N-Fmoc-O-methyl-3-chloro-L-tyrosine hinges on overcoming the steric hindrance imparted by the substituents on the tyrosine ring. This necessitates the use of high-potency coupling reagents and potentially longer reaction times to ensure complete acylation of the N-terminal amine of the growing peptide chain.

Workflow for Incorporating N-Fmoc-O-methyl-3-chloro-L-tyrosine

Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection N-terminal Fmoc Deprotection (20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 DMF Washing Fmoc_Deprotection->Washing_1 Coupling Coupling to Resin-Bound Peptide Washing_1->Coupling Amino_Acid_Activation N-Fmoc-O-methyl-3-chloro-L-tyrosine Activation (e.g., with HATU/DIPEA) Amino_Acid_Activation->Coupling Washing_2 DMF Washing Coupling->Washing_2 Monitoring Coupling Completion Monitoring (e.g., Kaiser Test) Washing_2->Monitoring Monitoring->Coupling If incomplete (double couple) Cleavage Cleavage from Resin and Side-Chain Deprotection Monitoring->Cleavage If complete Purification Peptide Purification (RP-HPLC) Cleavage->Purification Characterization Peptide Characterization (Mass Spectrometry) Purification->Characterization

Caption: General workflow for a single coupling cycle of N-Fmoc-O-methyl-3-chloro-L-tyrosine in Fmoc-SPPS.

Experimental Protocols

The following protocols provide step-by-step methodologies for the key stages of incorporating N-Fmoc-O-methyl-3-chloro-L-tyrosine.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.[3]

  • Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes with gentle agitation to ensure optimal accessibility of the reactive sites.[4]

  • Drain the DMF from the swollen resin.

Protocol 2: N-terminal Fmoc Deprotection
  • To the swollen resin, add a solution of 20% (v/v) piperidine in DMF.[3]

  • Agitate the mixture for 3 minutes.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 7 minutes to ensure complete removal of the Fmoc group.[4]

  • Drain the solution and wash the resin thoroughly with DMF (5 times, 1 minute each) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

  • Quality Control: The completion of the deprotection can be monitored by collecting the filtrate and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.[4][5]

Protocol 3: Coupling of N-Fmoc-O-methyl-3-chloro-L-tyrosine

Due to the steric hindrance of N-Fmoc-O-methyl-3-chloro-L-tyrosine, a potent in-situ activating reagent is recommended.[6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice due to its high reactivity and low racemization potential.[7]

  • In a separate vessel, dissolve N-Fmoc-O-methyl-3-chloro-L-tyrosine (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to facilitate activation.[3]

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or gentle heating (e.g., 35-40 °C) can be applied, though caution must be exercised to minimize racemization.[6] Microwave-assisted peptide synthesis can also significantly enhance coupling efficiency for hindered amino acids.[8]

  • Monitoring the Coupling Reaction: After the initial coupling time, perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue), a second coupling (double coupling) is recommended.[6]

Protocol 4: Double Coupling (if necessary)
  • Drain the reaction solution and wash the resin with DMF (3 times).

  • Repeat Protocol 3, steps 1-4.

  • After the second coupling, wash the resin thoroughly with DMF (5 times) to prepare for the next deprotection cycle.

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
Coupling ReagentActivating SpeciesReactivityKey Considerations
DIC/HOBt O-acylisourea/OBt esterModerateMay be insufficient for highly hindered residues like N-Fmoc-O-methyl-3-chloro-L-tyrosine.
HBTU/PyBOP OBt esterHighGenerally effective, but HATU is often superior for very challenging couplings.
HCTU O-6-ClBt esterVery HighMore reactive than HBTU.[6]
HATU OAt esterExcellentHighly recommended for sterically demanding couplings due to the anchimeric assistance of the pyridine nitrogen in HOAt.
COMU Oxyma esterExcellentA newer generation coupling reagent with high reactivity and reduced risk of guanidinylation compared to some uronium salts.
Protocol 5: Cleavage and Final Deprotection

The choice of cleavage cocktail depends on the other amino acids present in the peptide sequence. A standard TFA-based cocktail is generally effective.

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with dichloromethane (DCM) (3 times) and dry it thoroughly under vacuum.[3]

  • Prepare a cleavage cocktail. A common choice is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[3] CAUTION: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Peptide Purification and Characterization

Purification

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard method for peptide purification.

Characterization

The identity and purity of the final peptide should be confirmed by analytical techniques such as:

  • Analytical RP-HPLC: To assess the purity of the peptide.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the peptide, which will show a characteristic mass shift corresponding to the incorporation of the O-methyl-3-chloro-L-tyrosine residue.[9][10]

Troubleshooting and Expert Insights

  • Incomplete Coupling: As discussed, this is the most likely challenge. The primary solution is to use a more potent coupling reagent like HATU and to perform a double coupling if necessary.[6] Increasing the reaction time or using microwave energy can also be beneficial.[6][8]

  • Side Reactions: The O-methyl group on the tyrosine is stable to the standard Fmoc SPPS conditions, including piperidine treatment and TFA cleavage. The chloro-substituent is also generally stable.

  • Aggregation: For long or hydrophobic sequences, peptide aggregation on the resin can hinder reaction kinetics. Using a more solvating solvent like N-methylpyrrolidone (NMP) instead of DMF can sometimes mitigate this issue.[6]

Conclusion

The incorporation of N-Fmoc-O-methyl-3-chloro-L-tyrosine into peptides is a readily achievable goal with careful attention to the coupling step. By employing high-potency coupling reagents and diligent monitoring of reaction completion, researchers can successfully synthesize peptides containing this valuable modified amino acid. The unique properties of the chloro- and O-methyl-substituted tyrosine can provide novel insights into peptide structure-activity relationships and facilitate the development of next-generation peptide therapeutics.

References

  • Benchchem. (2025). Application Notes and Protocols for the Deprotection of Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis.
  • Benchchem. (2025). Deprotection Strategies for the Fmoc Group from Tyrosine Residues: Application Notes and Protocols.
  • Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology, 35, 17-28.
  • Supporting Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and. (n.d.).
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Nowick, J. S. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
  • Barman, J., & Sharma, A. (2016). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. PloS one, 11(3), e0151572.
  • Chem-Impex. (n.d.). Fmoc-3-chloro-L-tyrosine.
  • Fields, G. B., Lauer, J. L., Dykstra, K. H., Carr, S. A., & Angeletti, R. H. (1998). Study on the synthesis and characterization of peptides containing phosphorylated tyrosine. Peptide Science, 47(5), 399-413.
  • Benchchem. (2025). A Technical Guide to Fmoc Solid-Phase Peptide Synthesis.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science: an official publication of the European Peptide Society, 13(11), 724-738.
  • Benchchem. (2025). A Technical Guide to the Chemical Properties and Applications of Fmoc-Tyr-OH.
  • Voth, A. R., Ho, P. S. (2007).
  • Schramma, K., & van der Donk, W. A. (2021). Genome mining for the discovery of peptide halogenases and their biochemical characterization. Methods in Enzymology, 659, 291-318.
  • Kai, M., Ohkura, Y., Yonekura, S., & Ueoka, R. (1993). A new fluorogenic assay for tyrosine-containing peptides. Journal of chromatography.
  • Petersson, F., Ekelund, J., & Roepstorff, P. (2001). Analysis of Peptides and Proteins Containing Nitrotyrosine by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 12(4), 439-448.
  • Advanced ChemBlocks. (2026). N-Fmoc-3-fluoro-O-methyl-L-tyrosine 95%.
  • Anaspec. (n.d.). Fmoc-3-chloro-L-tyrosine - 1 g.
  • Sigma-Aldrich. (n.d.). N-fmoc-o-methyl-l-tyrosine.

Sources

Application

Application Notes and Protocols for Labeling Peptides with N-Fmoc-O-methyl-3-chloro-L-tyrosine

Introduction: Expanding the Chemical Toolbox for Peptide Engineering Site-specific modification of peptides is a cornerstone of modern chemical biology and drug discovery. The introduction of non-canonical amino acids ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Chemical Toolbox for Peptide Engineering

Site-specific modification of peptides is a cornerstone of modern chemical biology and drug discovery. The introduction of non-canonical amino acids can profoundly alter the physicochemical properties of a peptide, leading to enhanced stability, increased potency, and novel functionalities. This guide provides a comprehensive overview of the synthesis and incorporation of N-Fmoc-O-methyl-3-chloro-L-tyrosine, a unique amino acid derivative that offers a triad of modifications: an O-methylated phenol, a chlorinated aromatic ring, and the standard Fmoc-protection for solid-phase peptide synthesis (SPPS).

The O-methylation of the tyrosine hydroxyl group can prevent phosphorylation and sulfation, and it can also increase the hydrophobicity of the peptide, potentially improving its membrane permeability. The chloro-substitution on the aromatic ring further enhances hydrophobicity and can introduce steric constraints that influence peptide conformation and binding affinity. The strategic placement of this modified amino acid can therefore be a powerful tool for researchers aiming to fine-tune the biological activity and pharmacokinetic properties of their peptides.

This document provides detailed protocols for the de novo synthesis of N-Fmoc-O-methyl-3-chloro-L-tyrosine, its incorporation into a target peptide sequence via Fmoc-SPPS, and the subsequent purification and characterization of the final labeled peptide.

Part 1: Synthesis of N-Fmoc-O-methyl-3-chloro-L-tyrosine

The synthesis of N-Fmoc-O-methyl-3-chloro-L-tyrosine is a multi-step process that begins with the commercially available amino acid L-tyrosine. The following protocol outlines a proposed synthetic route based on established organic chemistry principles.

Tyrosine L-Tyrosine O_methyl_Tyr O-methyl-L-tyrosine Tyrosine->O_methyl_Tyr Methylating Agent (e.g., (CH₃)₂SO₄), Base Chloro_O_methyl_Tyr 3-chloro-O-methyl-L-tyrosine O_methyl_Tyr->Chloro_O_methyl_Tyr Chlorinating Agent (e.g., NCS) Final_Product N-Fmoc-O-methyl-3-chloro-L-tyrosine Chloro_O_methyl_Tyr->Final_Product Fmoc-OSu, Base

Caption: Proposed synthetic pathway for N-Fmoc-O-methyl-3-chloro-L-tyrosine.

Protocol 1.1: O-methylation of L-Tyrosine

This step protects the phenolic hydroxyl group and is a prerequisite for the subsequent chlorination.

Materials:

  • L-Tyrosine

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve L-Tyrosine (1 equivalent) in an aqueous solution of NaOH (2 equivalents).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add dimethyl sulfate (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Acidify the reaction mixture to pH 6 with concentrated HCl.

  • The product, O-methyl-L-tyrosine, will precipitate out of the solution.

  • Filter the precipitate and wash with cold water and then diethyl ether.

  • Dry the product under vacuum.

Protocol 1.2: Chlorination of O-methyl-L-tyrosine

This step introduces the chloro-group onto the aromatic ring. An analogous bromination reaction using bromine in formic acid has been reported with high yields, suggesting a similar approach for chlorination would be effective.[1][2]

Materials:

  • O-methyl-L-tyrosine

  • N-Chlorosuccinimide (NCS)

  • Methanol (MeOH)

  • Distilled water

Procedure:

  • Dissolve O-methyl-L-tyrosine (1 equivalent) in methanol.

  • Add N-Chlorosuccinimide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Dissolve the residue in a minimal amount of hot distilled water.

  • Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization of 3-chloro-O-methyl-L-tyrosine.

  • Filter the crystals, wash with a small amount of cold water, and dry under vacuum.

Protocol 1.3: N-terminal Fmoc Protection

The final step is the protection of the alpha-amino group to make the amino acid compatible with Fmoc-SPPS.

Materials:

  • 3-chloro-O-methyl-L-tyrosine

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Distilled water

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 3-chloro-O-methyl-L-tyrosine (1 equivalent) in a 10% aqueous solution of NaHCO₃.

  • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in acetone.

  • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring.

  • Continue stirring at room temperature for 4-6 hours.

  • Remove the acetone by rotary evaporation.

  • Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate to dryness.

  • The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield pure N-Fmoc-O-methyl-3-chloro-L-tyrosine.

CharacteristicExpected Value
Molecular Formula C₂₅H₂₂ClNO₅
Monoisotopic Mass 451.1186 Da
Purity (by HPLC) >98%

Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The synthesized N-Fmoc-O-methyl-3-chloro-L-tyrosine can be incorporated into any desired peptide sequence using standard Fmoc-SPPS protocols. Due to the substitutions on the tyrosine, it may exhibit some steric hindrance, requiring optimized coupling conditions.

cluster_0 SPPS Cycle Resin Resin-Bound Peptide (Free Amine) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Resin Repeat for next amino acid Capping Capping (Optional) (Acetic Anhydride, Base) Washing2->Capping If coupling is incomplete

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Protocol 2.1: Solid-Phase Peptide Synthesis

Materials:

  • Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • N-Fmoc-O-methyl-3-chloro-L-tyrosine

  • Other required Fmoc-protected amino acids

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of N-Fmoc-O-methyl-3-chloro-L-tyrosine:

    • Pre-activate a solution of N-Fmoc-O-methyl-3-chloro-L-tyrosine (3 equivalents), HBTU or HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling efficiency using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat SPPS Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

Part 3: Purification and Characterization

Protocol 3.1: HPLC Purification

The increased hydrophobicity of the peptide containing O-methyl-3-chloro-L-tyrosine may necessitate adjustments to the standard HPLC purification protocol.

Instrumentation and Materials:

  • Reversed-phase HPLC system with a preparative C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Crude, dried peptide.

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Mobile Phase B or DMSO, then dilute with Mobile Phase A).

  • Filter the peptide solution to remove any particulates.

  • Inject the solution onto the C18 column equilibrated with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Elute the peptide using a linear gradient of increasing Mobile Phase B. A shallower gradient may be required to achieve good separation due to the hydrophobicity of the modified peptide.[3][4][5][6]

  • Monitor the elution at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Characterization

Mass Spectrometry: Mass spectrometry is essential to confirm the successful incorporation of the modified amino acid.

AnalysisExpected Result
Monoisotopic Mass The observed mass should match the calculated mass of the peptide containing one O-methyl-3-chloro-L-tyrosine residue.
MS/MS Fragmentation Expect to see characteristic b- and y-ion series. The presence of the chloro-group will result in a characteristic isotopic pattern (¹⁵Cl and ³⁷Cl) for fragments containing the modified tyrosine.[7][8] A neutral loss of the methyl group (-14 Da) or chloromethane may also be observed.[9][10][11]

NMR Spectroscopy: NMR can provide unambiguous structural confirmation of the modified residue within the peptide.

NucleusExpected Chemical Shift (in D₂O or DMSO-d₆)Notes
Aromatic Protons δ 7.0 - 7.5 ppmThe chemical shifts of the three aromatic protons will be distinct from those of a standard tyrosine residue due to the electronic effects of the chloro and O-methyl groups.[12][13][14]
O-methyl Protons δ 3.7 - 3.9 ppmA singlet corresponding to the three methyl protons.
β-protons δ 2.8 - 3.2 ppmDiastereotopic protons adjacent to the aromatic ring.
α-proton δ 4.2 - 4.6 ppm
¹³C Aromatic Carbons δ 110 - 160 ppmThe chemical shifts will be influenced by the substituents.
¹³C O-methyl Carbon δ 55 - 60 ppm

Expert Insights and Troubleshooting

  • Synthesis of the Amino Acid: The chlorination step can potentially lead to di-substituted products. Careful control of the stoichiometry of the chlorinating agent and monitoring by TLC or HPLC is crucial. Purification by column chromatography may be necessary to isolate the desired mono-chlorinated product.

  • Peptide Coupling: If the Kaiser test remains positive after the initial coupling of N-Fmoc-O-methyl-3-chloro-L-tyrosine, a second coupling with fresh reagents is recommended. Using a more potent coupling reagent like HATU can improve efficiency for sterically hindered amino acids.[13]

  • Peptide Purification: The increased hydrophobicity of the labeled peptide may lead to aggregation or poor solubility in aqueous buffers.[15] Dissolving the crude peptide in a small amount of organic solvent before diluting with the aqueous mobile phase can help. A shallower gradient and a column with a different stationary phase (e.g., C4) may also be beneficial.

  • Cleavage: The O-methyl ether is stable to TFA, so no special precautions are needed during the cleavage step in that regard.

References

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC. Available at: [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC. Available at: [Link]

  • Halogenated peptides as internal standards (H-PINS): introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry - PubMed. Available at: [Link]

  • HPLC of Peptides and Proteins HPLC of Peptides and Proteins. Available at: [Link]

  • HPLC Analysis and Purification of Peptides - PMC. Available at: [Link]

  • Fmoc-Tyr(Me)-OH [77128-72-4] - Aapptec Peptides. Available at: [Link]

  • Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and. Available at: [Link]

  • Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC - NIH. Available at: [Link]

  • An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC. Available at: [Link]

  • Derivative for Fmoc SPPS of sulfotyrosine peptides Novabiochem® NEW. Available at: [Link]

  • (PDF) Halogenated peptides as internal standards (H-PINS): Introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry - ResearchGate. Available at: [Link]

  • Genome mining for the discovery of peptide halogenases and their biochemical characterization - PMC. Available at: [Link]

  • (PDF) NMR of peptides - ResearchGate. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides - PMC. Available at: [Link]

  • Efficient Purification of Synthetic Peptides at High and Low pH - Agilent. Available at: [Link]

  • Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • 7.5 High Resolution NMR Spectroscopy. Available at: [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory - ChemRxiv. Available at: [Link]

  • Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Available at: [Link]

  • Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS | Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]

  • Mass spectrometry of peptides and proteins - Department of Chemistry and Biochemistry. Available at: [Link]

  • Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis ? | ResearchGate. Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - MDPI. Available at: [Link]

  • A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine - ResearchGate. Available at: [Link]

  • Enzymatic Late‐Stage Halogenation of Peptides - PMC - NIH. Available at: [Link]

Sources

Method

Application Note: Analytical Techniques for Monitoring the Incorporation of N-Fmoc-O-methyl-3-chloro-L-tyrosine

Introduction & Scientific Rationale N-Fmoc-O-methyl-3-chloro-L-tyrosine is a highly specialized unnatural amino acid (UAA) building block. Its structural analog (the D-enantiomer) is a defining feature of cryptophycins,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

N-Fmoc-O-methyl-3-chloro-L-tyrosine is a highly specialized unnatural amino acid (UAA) building block. Its structural analog (the D-enantiomer) is a defining feature of cryptophycins, a class of exceptionally potent microtubule-targeting agents that bind to the β-tubulin T5-loop[1],[2]. The L-enantiomer is heavily utilized in Structure-Activity Relationship (SAR) studies, bioconjugation, and the development of novel peptide therapeutics[3].

However, incorporating this UAA during Solid-Phase Peptide Synthesis (SPPS) presents distinct chemical challenges. The bulky 3-chloro substituent on the aromatic ring, combined with the O-methyl ether, introduces significant steric hindrance. This steric bulk can drastically reduce coupling kinetics, increasing the probability of deletion sequences or base-catalyzed epimerization during prolonged activation. To guarantee high-fidelity synthesis, researchers must abandon single-point checks and instead implement a multi-modal, self-validating analytical workflow.

Workflow A Peptide-Resin (Free Amine) B Coupling: N-Fmoc-O-methyl- 3-chloro-L-tyrosine A->B HATU/DIEA Activators C Kaiser Test (Colorimetric) B->C Resin Aliquot C->B Positive (Blue) Re-couple D Fmoc Deprotection (20% Piperidine) C->D Negative (Yellow) Proceed E UV-Vis Monitoring (301 nm) D->E Deprotection Effluent F Microcleavage & LC-MS D->F Cleaved Peptide

Fig 1: Multi-modal analytical workflow for monitoring UAA incorporation in SPPS.

Colorimetric Validation via Kaiser (Ninhydrin) Test

Expertise & Causality: Before proceeding to deprotection, it is critical to confirm the absence of unreacted primary amines on the solid support. Because N-Fmoc-O-methyl-3-chloro-L-tyrosine couples slowly, standard 45-minute coupling cycles are often insufficient. The Kaiser test provides a rapid, qualitative checkpoint. If unreacted amines remain (a blue visual result), a double-coupling strategy must be employed before the sequence continues, preventing the irreversible formation of deletion peptides.

Step-by-Step Protocol:

  • Transfer approximately 10–15 beads of the coupled peptide-resin to a small glass test tube.

  • Wash the beads thoroughly with ethanol (3 × 1 mL) to remove residual DMF, which can cause false-positive color changes.

  • Add 2 drops of each of the following reagents:

    • Reagent A: Phenol in ethanol (80% w/v).

    • Reagent B: KCN in aqueous pyridine (0.0002 M).

    • Reagent C: Ninhydrin in ethanol (5% w/v).

  • Heat the test tube at 120°C for exactly 5 minutes.

  • Interpretation: Yellow or colorless beads and solution indicate complete coupling (proceed to Section 3). Blue beads indicate incomplete coupling (re-couple the UAA using fresh reagents).

Real-Time UV-Vis Monitoring of Fmoc Deprotection

Expertise & Causality: While the Kaiser test confirms the absence of starting material, UV-Vis spectroscopy provides a macroscopic, quantitative measure of the newly formed product. By measuring the absorbance of the dibenzofulvene-piperidine adduct released during the subsequent Fmoc deprotection step, we can indirectly calculate the exact loading (mmol/g) of the sterically hindered UAA.

Step-by-Step Protocol:

  • Following a negative Kaiser test, wash the resin with DMF (5 × 1 min).

  • Treat the resin with 20% piperidine in DMF (1 × 5 min, followed by 1 × 15 min) to cleave the Fmoc protecting group.

  • Collect all deprotection effluents and DMF washes into a volumetric flask. Dilute to a known volume (e.g., 50 mL) with DMF.

  • Measure the UV absorbance of the diluted solution at 301 nm against a 20% piperidine/DMF blank.

  • Calculate the coupling efficiency using the Beer-Lambert law ( A=ϵ⋅c⋅l ), utilizing the established molar extinction coefficient for the Fmoc adduct ( ϵ301​≈7800M−1cm−1 ).

Microcleavage and LC-MS/MS Analysis (The Gold Standard)

Expertise & Causality: The definitive proof of incorporation relies on Liquid Chromatography-Mass Spectrometry (LC-MS)[],. The 3-chloro group of the UAA acts as a highly diagnostic, self-validating internal barcode. Chlorine naturally exists as two stable isotopes: 35Cl (~75.8%) and 37Cl (~24.2%). Therefore, any peptide successfully incorporating this UAA will exhibit a distinct [M+H]+ and [M+H+2]+ peak ratio of approximately 3:1. Furthermore, the O-methyl ether is completely stable to standard trifluoroacetic acid (TFA) cleavage conditions, ensuring the mass remains intact and predictable without requiring specialized side-chain deprotection logic.

MS_Logic Start LC-MS Analysis of Cleaved Peptide Ionization ESI+ Ionization Generate [M+H]+ Start->Ionization IsotopeCheck Analyze Isotopic Distribution Ionization->IsotopeCheck Pattern31 Observe [M+H] & [M+H+2] in ~3:1 Ratio IsotopeCheck->Pattern31 35Cl / 37Cl Signature PatternOther Absence of 3:1 Ratio or Missing Target Mass IsotopeCheck->PatternOther No Chlorine Signature Success Confirmed Incorporation of 3-chloro-O-methyl-L-tyrosine Pattern31->Success Failure Deletion Sequence or Incomplete Coupling PatternOther->Failure

Fig 2: Decision logic for LC-MS isotopic pattern verification of chlorinated UAAs.

Step-by-Step Protocol:

  • Isolate 5–10 mg of the peptide-resin after the Fmoc deprotection of the UAA.

  • Treat the resin with a standard cleavage cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2 hours at room temperature.

  • Precipitate the cleaved peptide by dispensing the cleavage solution into 10 mL of cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes and decant the supernatant.

  • Dissolve the peptide pellet in 50% Acetonitrile/Water containing 0.1% Formic Acid.

  • Inject 5 µL into the LC-MS system operating in ESI+ mode.

Table 1: Expected LC-MS Isotopic Ratios for Chloro-Peptides
Ion SpeciesIsotope OriginRelative AbundanceDiagnostic Feature
[M+H]+ 35Cl ~75%Base peak mass for the successfully chlorinated peptide.
[M+H+2]+ 37Cl ~25%Confirms the presence of exactly one Chlorine atom (3:1 ratio).
[Mdeletion​+H]+ N/AVariableIndicates incomplete coupling (Missing the 227.6 Da UAA residue mass).

RP-HPLC for Purity and Epimerization Assessment

Expertise & Causality: Because the steric bulk of the 3-chloro and O-methyl groups necessitates longer coupling times and strong bases (e.g., DIEA), the UAA is subjected to a harsh microenvironment that increases the risk of base-catalyzed epimerization at the alpha-carbon. This can result in the unwanted formation of the D-tyrosine diastereomer. Reversed-Phase HPLC (RP-HPLC) with a shallow gradient must be employed to separate and quantify these diastereomers, ensuring the stereochemical integrity of the final sequence.

Table 2: Standard RP-HPLC Gradient for Diastereomer Separation

(Column: C18, 5 µm, 4.6 × 150 mm; UV Detection: 214 nm & 254 nm)

Time (min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)Flow Rate (mL/min)
0.09551.0
20.05951.0
25.05951.0
25.19551.0
30.09551.0

References

  • Bridging the maytansine and vinca sites: Cryptophycins target β-tubulin's T5-loop Source: Journal of Biological Chemistry (via PubMed Central) URL:[Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System Source: Methods and Protocols (via PubMed Central) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming poor coupling efficiency with N-Fmoc-O-methyl-3-chloro-L-tyrosine

A Guide to Overcoming Poor Coupling Efficiency in Peptide Synthesis Welcome to the technical support guide for N-Fmoc-O-methyl-3-chloro-L-tyrosine. As a Senior Application Scientist team, we understand that incorporating...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Poor Coupling Efficiency in Peptide Synthesis

Welcome to the technical support guide for N-Fmoc-O-methyl-3-chloro-L-tyrosine. As a Senior Application Scientist team, we understand that incorporating non-canonical, sterically hindered amino acids is crucial for advancing peptide-based therapeutics and research tools. N-Fmoc-O-methyl-3-chloro-L-tyrosine is a valuable building block, but its unique structure—specifically the 3-chloro substitution on the aromatic ring—presents a significant steric challenge that can lead to poor coupling efficiency during Solid-Phase Peptide Synthesis (SPPS).

This guide is designed to provide you with the causal logic, field-proven troubleshooting strategies, and detailed protocols to diagnose and overcome these challenges effectively.

Section 1: Diagnosis - How to Identify and Confirm Poor Coupling

Before implementing a solution, it is critical to accurately diagnose incomplete coupling. Relying solely on the synthesizer's automated protocols can mask underlying issues.

FAQ: Initial Diagnostics

Q1: What are the immediate signs of an incomplete coupling reaction with this residue?

A: The most reliable and immediate indicator of a failed or incomplete coupling is a positive result from a qualitative test for free primary amines on the resin. The most common method is the Kaiser test, which detects the N-terminal amine of the growing peptide chain that should have been acylated by the incoming N-Fmoc-O-methyl-3-chloro-L-tyrosine. A dark blue or purple color on the resin beads indicates a significant presence of unreacted amines.[1][2][3]

Q2: My synthesizer finished the cycle without errors, but my final peptide purity is low, with significant deletion sequences. Is this related?

A: Absolutely. This is a lagging indicator of poor coupling efficiency. If the coupling of N-Fmoc-O-methyl-3-chloro-L-tyrosine is incomplete, a portion of the peptide chains on the resin will have a free N-terminus. In the subsequent cycle, the next amino acid will couple to these chains, resulting in a peptide that is missing the intended hindered residue (a "deletion sequence"). This leads to a complex mixture of products that are difficult to separate, drastically reducing the yield of your target peptide.

Q3: How do I perform a reliable Kaiser test?

A: The Kaiser test is a highly sensitive colorimetric assay for primary amines.[4] A positive result (blue/purple) indicates unreacted amines and an incomplete coupling.[4]

Protocol: The Kaiser Test for Monitoring Coupling

This protocol provides a self-validating check on your synthesis workflow.

Materials:

  • Reagent A: 1.0 mL of 0.001 M KCN in pyridine (diluted from a 16.5 mg/25 mL aqueous stock) mixed with 49 mL of pyridine.[2][4]

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[2][4]

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[2][4]

  • Small glass test tubes and a heating block (110-115°C).

Procedure:

  • After the coupling step is complete, collect a small sample of resin (10-15 beads) in a clean test tube.

  • Wash the beads several times with ethanol or DMF to remove any residual reagents.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the tube.[2]

  • Heat the tube in a heating block at ~115°C for 5 minutes.[1]

  • Observe the color of the beads and the solution.

Interpreting the Results:

  • Intense Blue/Purple (Beads and Solution): Failed coupling. A significant number of free amines are present.

  • Light Blue Solution, Dark Blue Beads: Incomplete coupling. The reaction has started but is not finished.

  • Colorless/Light Yellow (Beads and Solution): Negative result. The coupling is complete. You can proceed to the next step in your synthesis.

Section 2: Troubleshooting Guide - Strategies for Hindered Couplings

A positive Kaiser test confirms a problem. The following strategies are presented in order of intervention, from the simplest and most effective changes to more advanced techniques.

Logical Troubleshooting Workflow

This flowchart provides a visual decision-making guide for addressing coupling failures with N-Fmoc-O-methyl-3-chloro-L-tyrosine.

G cluster_0 Diagnosis cluster_1 Troubleshooting Path cluster_2 Resolution Start Start Coupling Cycle KaiserTest Perform Kaiser Test Start->KaiserTest ChangeReagent Strategy 1: Upgrade Coupling Reagent (e.g., to HATU) KaiserTest->ChangeReagent Positive Proceed Coupling Successful: Proceed to Next Cycle KaiserTest->Proceed Negative KaiserTest2 Kaiser Test ChangeReagent->KaiserTest2 DoubleCouple Strategy 2: Perform Double Coupling KaiserTest3 Kaiser Test DoubleCouple->KaiserTest3 IncreaseTimeTemp Strategy 3: Extend Time / Increase Temp (Microwave SPPS) FinalKaiser Final Kaiser Test IncreaseTimeTemp->FinalKaiser KaiserTest2->DoubleCouple Positive KaiserTest2->Proceed Negative KaiserTest3->IncreaseTimeTemp Positive KaiserTest3->Proceed Negative FinalKaiser->Proceed Negative G cluster_activation Step 1: Activation cluster_coupling Step 2: Aminolysis (Coupling) AA Fmoc-AA-COOH (Hindered Amino Acid) ActiveEster Highly Reactive OAt Active Ester AA->ActiveEster + Base, + HATU Base Base (DIPEA) HATU HATU Reagent TMU Tetramethylurea (Byproduct) HATU->TMU releases Resin H₂N-Peptide-Resin PeptideBond Fmoc-AA-CO-NH-Peptide-Resin (New Peptide Bond) Resin->PeptideBond Nucleophilic Attack ActiveEster->PeptideBond

Caption: HATU-mediated activation and coupling pathway.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.). A-Alpha Bio. Retrieved March 28, 2026, from [Link]

  • Peptide Synthesis. (2025, October 5). Bio-protocol. Retrieved March 28, 2026, from [Link]

  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis. (n.d.). Synlett. Retrieved March 28, 2026, from [Link]

  • Kaiser Test (Ninhydrin Test). (n.d.). Aapptec Peptides. Retrieved March 28, 2026, from [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved March 28, 2026, from [Link]

  • Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved March 28, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved March 28, 2026, from [Link]

  • HCTU. (n.d.). Aapptec. Retrieved March 28, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved March 28, 2026, from [Link]

  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. (n.d.). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. (2008, June 22). American Laboratory. Retrieved March 28, 2026, from [Link]

  • Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). (n.d.). Springer Nature Experiments. Retrieved March 28, 2026, from [Link]

  • Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). (n.d.). PubMed. Retrieved March 28, 2026, from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Comparative study of conventional and microwave assisted synthesis. (n.d.). Retrieved March 28, 2026, from [Link]

  • Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. (n.d.). PubMed. Retrieved March 28, 2026, from [Link]

Sources

Optimization

identifying and minimizing side reactions of N-Fmoc-O-methyl-3-chloro-L-tyrosine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of incorporating N-Fmoc-O-methyl-3-chloro-L-tyrosine (Fmoc-3-Cl-Tyr(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of incorporating N-Fmoc-O-methyl-3-chloro-L-tyrosine (Fmoc-3-Cl-Tyr(Me)-OH) into solid-phase peptide synthesis (SPPS). This modified amino acid combines the steric bulk of an O-methyl ether with the electron-withdrawing properties of a halogen, creating a perfect storm for specific side reactions.

This guide moves beyond generic advice, providing a mechanistic understanding of why these reactions occur and offering self-validating protocols to ensure your synthesis succeeds.

Part 1: Mechanistic Troubleshooting Guide & FAQs

Q1: Why am I seeing a high degree of epimerization (D-enantiomer formation) when coupling Fmoc-3-Cl-Tyr(Me)-OH?

The Causality: The 3-chloro substituent is strongly electron-withdrawing. This inductive effect pulls electron density away from the aromatic ring and, consequently, the α -carbon. This significantly increases the acidity of the α -proton. When activated with uronium salts (e.g., HATU or HBTU) in the presence of strong tertiary bases like N,N-Diisopropylethylamine (DIEA), the α -proton is easily abstracted, leading to azlactone formation and subsequent racemization. The Solution: Eliminate strong bases during activation. Switch to a DIC/OxymaPure coupling system. Oxyma acts as a weak base and an excellent leaving group, maintaining a near-neutral pH that suppresses base-catalyzed enolization while providing highly efficient coupling.

Q2: My LC-MS shows a -14 Da mass shift. What is causing this, and how do I prevent it?

The Causality: A -14.02 Da mass shift is the classic signature of O-demethylation, where the methyl ether is cleaved, reverting the residue to a phenolic 3-chloro-tyrosine[1]. While aryl methyl ethers are generally robust against standard Trifluoroacetic Acid (TFA)[1], prolonged exposure to highly concentrated TFA combined with aggressive carbocation scavengers (like strong nucleophilic thiols found in Reagent K) can trigger trace ether cleavage. The Solution: Limit global cleavage time to a strict 2-hour maximum. Adjust your cleavage cocktail to use milder scavengers, such as anisole, which acts as a structural decoy to protect the O-methyl group from electrophilic attack.

Q3: I am observing a -34 Da impurity. Is the 3-chloro group unstable?

The Causality: You are observing reductive dehalogenation. Although aryl chlorides are significantly more stable than bromides or iodides[2], the use of silane-based scavengers (such as Triisopropylsilane, TIPS) under extended acidic conditions can occasionally facilitate a hydride transfer. This replaces the chlorine atom with a hydrogen atom, resulting in a -34.45 Da mass shift. The Solution: If dehalogenation is detected, reduce the TIPS concentration in your cleavage cocktail to 1% or substitute it entirely with a non-reducing scavenger like phenol or anisole.

Q4: Why is the coupling efficiency of the amino acid following Fmoc-3-Cl-Tyr(Me)-OH so poor?

The Causality: The ortho-relationship between the 3-chloro group and the O-methyl ether restricts the rotation of the side chain. This creates a rigid, bulky hydrophobic shield over the α -amine once the Fmoc group is removed, severely hindering the nucleophilic attack on the next incoming amino acid[3]. The Solution: Implement a self-validating double-coupling strategy for the subsequent residue, utilizing elevated temperatures (e.g., 50°C) if your synthesizer permits, to overcome the activation energy barrier imposed by steric hindrance.

Part 2: Quantitative Data & Mass Spectrometry Signatures

Identifying impurities rapidly is critical for workflow optimization. Below is a consolidated table of mass shifts specific to Fmoc-3-Cl-Tyr(Me)-OH side reactions to aid in your LC-MS analysis[1].

Side ReactionMass Shift ( Δ Da)Primary CauseMechanistic Marker
O-Demethylation -14.02Harsh acidic cleavage / Strong thiolsLoss of CH2​ from the ether group
Dehalogenation -34.45Reductive scavengers (e.g., TIPS)Replacement of Cl with H
Epimerization 0.00Base-catalyzed enolization (DIEA)Isomeric peak with shifted RT on RP-HPLC
Residue Deletion -211.64Steric hindrance during couplingMissing 3-Cl-Tyr(Me) residue
Trifluoroacetylation +96.00Uncapped amines reacting with TFACapping of unreacted amino groups

Part 3: Diagnostic Workflow

Use the following decision tree to rapidly diagnose and resolve side reactions based on LC-MS data.

Workflow A LC-MS Impurity Detection B Analyze Mass Shift (ΔDa) A->B C Δ = -14 Da (O-Demethylation) B->C D Δ = -34 Da (Dehalogenation) B->D E Δ = 0 Da / New Peak (Epimerization) B->E F Add Anisole Scavenger Limit Cleavage to 2h C->F G Reduce Silanes (TIPS) Optimize Cocktail D->G H Switch to DIC/Oxyma Remove Strong Bases E->H

Caption: Diagnostic workflow for identifying and resolving Fmoc-3-Cl-Tyr(Me)-OH side reactions.

Part 4: Self-Validating Experimental Protocol

To ensure high-fidelity incorporation of Fmoc-3-Cl-Tyr(Me)-OH, follow this optimized, self-validating methodology. Every step is designed to preemptively address the causal factors of the side reactions detailed above[4],[3].

Phase 1: Preparation and Activation (Epimerization Control)
  • Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes. Causality: Ensures the polymer matrix is fully expanded, mitigating hydrophobic collapse caused by the bulky Tyr(Me) modification[3].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 minutes). Wash thoroughly with DMF (5x).

  • Base-Free Activation: In a separate vial, dissolve Fmoc-3-Cl-Tyr(Me)-OH (3.0 eq) and OxymaPure (3.0 eq) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq). Pre-activate for 3 minutes. Causality: Omitting DIEA prevents the base-catalyzed abstraction of the highly acidic α -proton, eliminating the primary pathway for epimerization[4].

Phase 2: Coupling and Validation (Steric Control)
  • Primary Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours. Causality: Extended coupling time compensates for the steric hindrance of the ortho-substituted aromatic ring.

  • Self-Validation Checkpoint (Kaiser Test): Remove a few resin beads and perform a Kaiser test.

    • If Negative (Yellow): The coupling is successful. Proceed to step 7.

    • If Positive (Blue): The system has detected incomplete coupling due to steric bulk. Proceed to step 6.

  • Corrective Action (Double Coupling): Repeat steps 3 and 4 using fresh reagents to force the reaction to completion. Re-evaluate with a Kaiser test.

  • Capping: Treat the resin with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 minutes to cap any unreacted amines, preventing deletion sequences in subsequent steps.

Phase 3: Cleavage (Demethylation & Dehalogenation Control)
  • Optimized Cleavage Cocktail: Prepare a cleavage cocktail of TFA / H2O / TIS / Anisole (92.5 : 2.5 : 2.5 : 2.5). Causality: Anisole protects the O-methyl ether from demethylation[1], while keeping TIS at 2.5% provides sufficient carbocation scavenging without driving the reductive dehalogenation of the 3-chloro group[2].

  • Controlled Cleavage: React the resin with the cocktail for exactly 2.0 hours at room temperature. Do not exceed this time.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the peptide. Centrifuge and wash the pellet with cold ether (3x).

Sources

Troubleshooting

Technical Support Center: Optimizing Fmoc Removal for N-Fmoc-O-methyl-3-chloro-L-tyrosine

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the N-terminal Fmoc depro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the N-terminal Fmoc deprotection of N-Fmoc-O-methyl-3-chloro-L-tyrosine in solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and overcome challenges in your peptide synthesis.

I. Understanding the Unique Challenges of N-Fmoc-O-methyl-3-chloro-L-tyrosine

The structure of N-Fmoc-O-methyl-3-chloro-L-tyrosine presents a unique set of considerations during Fmoc solid-phase peptide synthesis (SPPS). The presence of an electron-withdrawing chlorine atom on the phenyl ring can influence the reactivity of the amino acid and its susceptibility to side reactions during the basic conditions of Fmoc removal.

Q1: What makes the Fmoc deprotection of N-Fmoc-O-methyl-3-chloro-L-tyrosine different from standard amino acids?

The key difference lies in the electronic properties of the substituted aromatic ring. The chlorine atom at the 3-position, coupled with the O-methyl group, makes the tyrosine ring electron-deficient. This can have two main consequences:

  • Altered Deprotection Kinetics: The electron-withdrawing nature of the substituents may slightly alter the rate of Fmoc removal compared to standard, non-substituted amino acids. While generally not a major hindrance, it is a factor to consider, especially in "difficult" sequences prone to aggregation.[1]

  • Potential for Side Reactions: The electron-deficient aromatic ring is more susceptible to nucleophilic attack. The standard Fmoc deprotection reagent, piperidine, is a nucleophile and can potentially participate in side reactions with the chlorinated tyrosine side chain.

II. Troubleshooting Guide: Preventing and Identifying Side Products

The primary concern during the Fmoc deprotection of N-Fmoc-O-methyl-3-chloro-L-tyrosine is the potential for the formation of side products. This section provides a detailed guide to identifying and mitigating these issues.

Q2: What is the most likely side product during piperidine-mediated Fmoc removal of N-Fmoc-O-methyl-3-chloro-L-tyrosine, and how can I detect it?

The most probable, though not always observed, side reaction is the nucleophilic aromatic substitution (SNA r) of the chlorine atom by piperidine. This would result in the formation of a piperidine-substituted tyrosine derivative within your peptide sequence.

Mechanism of Potential Piperidine Adduct Formation:

The electron-deficient nature of the 3-chloro-L-tyrosine ring can make it susceptible to attack by the nucleophilic piperidine used for Fmoc removal.

SNAr_Mechanism cluster_0 Piperidine Attack cluster_1 Chloride Elimination & Product Formation Peptide-Resin Peptide-Resin-NH-CH(R)-C=O R = CH2-C6H3(Cl)(OCH3) Intermediate Meisenheimer-like Intermediate Peptide-Resin->Intermediate Piperidine Piperidine Piperidine Product Piperidine-Substituted Peptide-Resin Intermediate->Product Chloride Cl-

Caption: Potential SNAr mechanism leading to a piperidine adduct.

Detection of the Piperidine Adduct:

  • Mass Spectrometry (MS): This is the most definitive method. Look for a mass increase in your target peptide corresponding to the addition of a piperidine moiety and the loss of a chlorine atom. The mass of piperidine is 85.15 g/mol , and the mass of chlorine is approximately 35.45 g/mol , resulting in a net mass increase of +49.7 Da.

  • High-Performance Liquid Chromatography (HPLC): The piperidine-substituted peptide will likely have a different retention time compared to the desired product. It may appear as a new peak in your chromatogram, often eluting at a different time due to the change in polarity.

Q3: How can I minimize the formation of the piperidine adduct and other potential side products?

Several strategies can be employed to suppress the formation of the piperidine adduct and other common SPPS side reactions:

1. Optimization of Deprotection Conditions:

ParameterStandard ConditionsRecommended Optimization for N-Fmoc-O-methyl-3-chloro-L-tyrosineRationale
Reagent 20% Piperidine in DMF20% Piperidine in DMF with 0.1 M HOBtHOBt can help to suppress base-mediated side reactions.[2]
5-10% Piperazine in DMF/NMPPiperazine is a less nucleophilic base than piperidine and has been shown to reduce side reactions like aspartimide formation, which could be a concern.[3]
Time 2 x 10 minutes2 x 5-7 minutesShorter deprotection times can minimize the exposure of the sensitive amino acid to the basic conditions, reducing the likelihood of side reactions.[4]
Temperature Room TemperatureRoom TemperatureElevated temperatures can accelerate side reactions and are generally not recommended for this step.

2. Use of Alternative, Non-Nucleophilic Bases:

A highly effective strategy is to use a non-nucleophilic base for the primary deprotection step, followed by a brief wash with a piperidine solution to scavenge the dibenzofulvene (DBF) byproduct.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a strong, non-nucleophilic base that is very effective for Fmoc removal.[5]

Optimized DBU Deprotection Protocol:

Sources

Optimization

stability of N-Fmoc-O-methyl-3-chloro-L-tyrosine under various SPPS conditions

Technical Support Center: N-Fmoc-O-methyl-3-chloro-L-tyrosine A Guide to Stability and Troubleshooting in Solid-Phase Peptide Synthesis (SPPS) Welcome to the technical support guide for N-Fmoc-O-methyl-3-chloro-L-tyrosin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-Fmoc-O-methyl-3-chloro-L-tyrosine

A Guide to Stability and Troubleshooting in Solid-Phase Peptide Synthesis (SPPS)

Welcome to the technical support guide for N-Fmoc-O-methyl-3-chloro-L-tyrosine. As a specialized, non-proteinogenic amino acid, its incorporation into peptide sequences offers unique advantages for modifying structure, stability, and biological function.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges and nuances associated with this derivative during SPPS, ensuring successful synthesis outcomes.

Part 1: Foundational Knowledge & FAQs

This section addresses the fundamental properties of N-Fmoc-O-methyl-3-chloro-L-tyrosine and the rationale for its use.

Q1: What are the key structural features of N-Fmoc-O-methyl-3-chloro-L-tyrosine and their implications for SPPS?

A1: The molecule has three key modifications compared to natural L-tyrosine, each with a specific function in SPPS:

  • Nα-Fmoc Group: The 9-fluorenylmethyloxycarbonyl group is a base-labile protecting group for the alpha-amino function.[4][5] It is stable to the acidic conditions used for final cleavage but is efficiently removed by secondary amines like piperidine during the iterative cycles of peptide elongation.[6]

  • O-methyl Group: The phenolic hydroxyl group is protected by a methyl ether. This is considered a permanent protecting group that prevents unwanted side reactions, such as O-acylation, during coupling steps.[7] Its stability simplifies the synthesis strategy as it does not require a separate deprotection step.[7]

  • 3-Chloro Group: The chlorine atom on the aromatic ring increases the residue's hydrophobicity and can introduce unique conformational constraints or halogen bonding interactions within the final peptide.[2][7][8] This modification is crucial for tuning the pharmacological profile of synthetic peptides.

cluster_0 N-Fmoc-O-methyl-3-chloro-L-tyrosine mol

Caption: Chemical structure of N-Fmoc-O-methyl-3-chloro-L-tyrosine.

Q2: Is an additional side-chain protecting group necessary for the O-methylated tyrosine during synthesis?

A2: No. The O-methyl group serves as a permanent protecting group for the phenolic hydroxyl function throughout the synthesis.[7] This is a key advantage, as it eliminates the need to select, add, and later remove a temporary side-chain protecting group (like tert-butyl), thereby streamlining the overall SPPS workflow.[7]

Q3: How does the 3-chloro substitution affect the final peptide's properties?

A3: The introduction of a chlorine atom onto the tyrosine ring can significantly impact the final peptide:

  • Increased Hydrophobicity: The chloro group makes the residue more hydrophobic, which can influence peptide folding, aggregation, and solubility.[7]

  • Altered Biological Activity: Halogenation can modify receptor binding affinity and specificity, potentially enhancing the peptide's therapeutic efficacy or altering its mechanism of action.[2][9]

  • Enhanced Proteolytic Stability: The unnatural structure can make the peptide more resistant to degradation by proteases, potentially extending its in-vivo half-life.[1]

Part 2: Troubleshooting Guide for SPPS

This section provides solutions to common problems encountered when using N-Fmoc-O-methyl-3-chloro-L-tyrosine at different stages of the synthesis.

Coupling Reactions

Q4: I'm observing slow or incomplete coupling of N-Fmoc-O-methyl-3-chloro-L-tyrosine. What are the likely causes and solutions?

A4: Incomplete coupling is a common issue with modified amino acids due to steric hindrance. The bulky Fmoc group, combined with the substitutions on the aromatic ring, can slow down the reaction kinetics.

Troubleshooting Steps:

  • Optimize Coupling Reagents: Standard carbodiimide activators may be insufficient. Switch to more potent uronium/phosphonium-based reagents known to suppress racemization and accelerate coupling for sterically hindered amino acids.[1][10]

  • Extend Reaction Time: Instead of a standard 1-2 hour coupling, extend the time to 4 hours or even overnight. Monitor the reaction completion using a qualitative test like the Kaiser test to confirm the absence of free primary amines.[6]

  • Perform a Double Coupling: If incomplete coupling is still suspected, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.[10]

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Reagent Type Key Advantages Considerations
DIC/Oxyma Carbodiimide Cost-effective, low racemization.[11] May be slow for sterically hindered residues.
HBTU/HATU Uronium Fast reaction rates, highly efficient.[12] Requires a non-nucleophilic base (e.g., DIPEA).
HCTU Uronium Similar to HBTU but with improved solubility and stability.[13] Generally a robust choice for difficult couplings.

| COMU | Uronium | High reactivity, excellent for hindered couplings, soluble byproducts. | Higher cost. |

Fmoc-Deprotection

Q5: Are there any specific stability concerns for N-Fmoc-O-methyl-3-chloro-L-tyrosine during the piperidine deprotection step?

A5: The core structure of the amino acid, including the O-methyl ether and the 3-chloro substitution, is highly stable to the standard basic conditions used for Fmoc removal (e.g., 20-50% piperidine in DMF).[6][12] The primary concerns in this step are not specific to this residue but are general to all Fmoc-SPPS and depend on the peptide sequence. These include:

  • Diketopiperazine Formation: If the residue is the second amino acid in the sequence (especially following Pro or Gly), base-catalyzed cyclization can occur.[12] Using milder conditions or faster deprotection/coupling cycles can mitigate this.

  • Aspartimide Formation: If the sequence contains an Asp residue, repetitive piperidine treatment can lead to aspartimide formation.[4] While not caused by the chlorinated tyrosine, it's a common side reaction to be aware of.

A Start: Fmoc-Peptide-Resin B Add 20% Piperidine in DMF (5-15 min) A->B Fmoc Removal C Drain & Wash with DMF (5-7 times) B->C Remove Reagents D Perform Kaiser Test (Optional) C->D E Proceed to Coupling D->E Test Positive (Blue) F Incomplete Deprotection (Blue Resin) D->F Test Negative (Yellow) G Repeat Piperidine Treatment F->G G->C Re-wash

Caption: Standard workflow for an Fmoc-deprotection cycle.

Cleavage and Final Deprotection

Q6: My final purified peptide shows a mass corresponding to a loss of 14 Da (-CH₂). What is causing this demethylation and how can it be prevented?

A6: This is the most critical stability issue for this amino acid derivative. While the methyl ether is generally stable, it can undergo partial cleavage (demethylation) under strong acidic conditions, such as prolonged exposure to Trifluoroacetic Acid (TFA) during the final cleavage from the resin.[7]

Preventative Measures:

  • Minimize Cleavage Time: Reduce the TFA treatment time to the minimum required for complete removal of other side-chain protecting groups and cleavage from the linker, typically 1.5 to 2 hours at room temperature.[7]

  • Use an Optimized Cleavage Cocktail: The presence of scavengers is crucial. A scavenger like anisole can help protect the methyl ether. A standard, robust cocktail is recommended.[7]

Q7: What is the recommended cleavage cocktail for peptides containing O-methyl-3-chloro-L-tyrosine, especially alongside other sensitive residues like Cys, Met, or Trp?

A7: A universal cleavage cocktail like Reagent K is highly recommended as it is designed to protect a wide range of sensitive residues.[14] The chloro- and O-methyl groups themselves do not require specialized scavengers, but using a comprehensive cocktail protects the entire peptide.

Table 2: Recommended Cleavage Cocktail (Reagent K)

Component Volume % Role
Trifluoroacetic Acid (TFA) 82.5% Cleaves peptide from resin and removes acid-labile protecting groups.[15]
Phenol 5% Scavenger for carbocations, protects tyrosine and tryptophan.[15]
Water 5% Scavenger, aids in the removal of t-butyl groups.[15]
Thioanisole 5% Scavenger, protects against side reactions on Trp and Met.

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger for trityl groups (from Cys, His), prevents re-attachment.[16] |

Q8: Is the 3-chloro group stable during TFA cleavage?

A8: Yes. The carbon-chlorine bond on the aromatic ring is very robust and is completely stable to standard TFA cleavage conditions. No degradation of this functional group is expected.

Purification and Handling

Q9: The crude peptide is showing poor solubility and aggregating during HPLC purification. What can I do?

A9: The combination of the O-methyl and 3-chloro groups significantly increases the hydrophobicity of the residue, which can lead to poor solubility of the final peptide and cause aggregation.[7]

Solutions:

  • Initial Dissolution: Instead of dissolving the crude peptide directly in water/acetonitrile, first dissolve it in a small amount of a strong organic solvent like DMSO or a chaotropic agent like 6M Guanidine-HCl.[7] Once dissolved, dilute it slowly with the initial mobile phase for HPLC injection.

  • Modified HPLC Conditions: Use a shallower gradient during RP-HPLC to better resolve the target peptide from hydrophobic impurities. Adding a small amount of formic acid (0.1%) to the mobile phase can also improve peak shape.

Part 3: Key Experimental Protocols

Protocol: Standard Coupling Cycle

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Preparation: Ensure the N-terminal Fmoc group from the previous residue has been removed and the resin has been thoroughly washed with DMF (5 x 10 mL).

  • Activation Mixture Preparation: In a separate vessel, dissolve N-Fmoc-O-methyl-3-chloro-L-tyrosine (0.3 mmol, 3 eq.), HCTU (0.29 mmol, 2.9 eq.), and DIPEA (0.6 mmol, 6 eq.) in 2 mL of DMF.

  • Coupling: Add the activation mixture to the resin-containing reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring (Optional): Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A yellow/colorless result indicates complete coupling. If the beads are blue, continue the reaction or perform a double coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection step.

Protocol: Cleavage and Peptide Precipitation
  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare 10 mL of Reagent K: 8.25 mL TFA, 0.5 g Phenol, 0.5 mL Water, 0.5 mL Thioanisole, and 0.25 mL EDT. Cool the mixture on ice for 10 minutes.

  • Cleavage Reaction: Add the cold cleavage cocktail to the dried resin. Agitate gently at room temperature for 1.5-2 hours.[7]

  • Peptide Precipitation: Filter the resin through a fritted syringe and collect the filtrate. Add the filtrate dropwise into a 50 mL conical tube containing 40 mL of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet twice more with cold ether to remove scavengers and organic impurities.

  • Drying: Dry the final peptide pellet under vacuum to obtain the crude product, which can then be prepared for purification.

References

  • BenchChem. (2025). Improving yield and purity of O-methyl-D-tyrosine peptides.
  • BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid.
  • Pajpanova, T. et al. (2018). A Simple and Convenient Procedure for the Preparation of 3,5-Dihalogenated Tyrosine Derivatives Useful in Peptide Synthesis.
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • D'Andrea, L. D., & Di Marino, S. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. PMC.
  • Bao, S. et al. (2022).
  • Packman, L. C. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
  • ResearchGate. (2025). Modified SPPS Protocol for the Synthesis of Novel Antimicrobial Peptides.
  • Amblard, M. et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • B. de la Torre, G., & Albericio, F. (2019).
  • Ross, T. D. et al. (2021). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PMC.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • BenchChem. (2025).
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • BenchChem. (2025).
  • Google Patents. (1985).
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • Thompson, R. E. et al. (2012).
  • Google Patents. (2015). Cleavage of synthetic peptides.
  • Thermo Fisher Scientific. (n.d.).
  • Chem-Impex. (n.d.). Fmoc-3-chloro-L-tyrosine.
  • Sigma-Aldrich. (n.d.). N-fmoc-o-methyl-l-tyrosine.
  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis.
  • AltaBioscience. (2024). Fmoc Amino Acids for SPPS.
  • Royal Society of Chemistry. (2022). Green Chemistry - In situ Fmoc removal.
  • Google Patents. (2013). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • RSC Publishing. (2023).
  • G. T. V. D. T. Moth-Poulsen, K. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol.
  • RSC Publishing. (n.d.). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach.
  • Semantic Scholar. (2023).

Sources

Reference Data & Comparative Studies

Validation

High-Performance Liquid Chromatography Validation of Peptides Incorporating N-Fmoc-O-methyl-3-chloro-L-tyrosine: A Comparative Guide

Executive Summary The integration of unnatural amino acids (UAAs) into synthetic peptide sequences is a cornerstone of modern drug discovery, utilized to enhance proteolytic stability, tune pharmacokinetics, and improve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of unnatural amino acids (UAAs) into synthetic peptide sequences is a cornerstone of modern drug discovery, utilized to enhance proteolytic stability, tune pharmacokinetics, and improve target affinity[1]. Among these, N-Fmoc-O-methyl-3-chloro-L-tyrosine (Fmoc-3-Cl-Tyr(Me)-OH) is a highly specialized building block. The O-methylation eliminates the phenolic hydroxyl's hydrogen-bonding capability, while the 3-chloro substitution introduces a bulky, polarizable halogen.

However, characterizing these modified peptides introduces severe analytical bottlenecks. Standard informatics and natural-peptide HPLC platforms often struggle to annotate and resolve halogenated impurities. As an Application Scientist, I frequently observe that standard alkyl (C18) stationary phases fail to resolve the target peptide from critical synthesis byproducts—specifically, des-chloro deletion sequences and D-diastereomers formed during sterically hindered coupling steps[2].

This guide objectively compares the performance of standard C18 columns against specialized Biphenyl phases, providing a self-validating analytical workflow for the purity assessment of 3-Cl-Tyr(Me)-containing peptides.

Mechanistic Analysis: The Chromatographic Challenge

To understand why standard methods fail, we must examine the causality behind the molecular interactions:

  • Hydrophobic Collapse & Peak Tailing: The combination of the methyl ether and the chlorine atom renders the 3-Cl-Tyr(Me) residue extremely lipophilic. On standard C18 columns, this causes severe secondary interactions with unendcapped surface silanols, leading to peak asymmetry ( As​>1.5 ).

  • The Des-Chloro Co-elution Dilemma: If the Fmoc-3-Cl-Tyr(Me)-OH starting material contains trace des-chloro impurities, the resulting synthesized peptide will harbor a des-chloro analog. Because C18 phases rely purely on dispersive (hydrophobic) interactions, the marginal difference in hydrophobicity between the chlorinated and non-chlorinated peptide is insufficient for baseline resolution.

  • Halogen Polarizability: Chlorinated peptides exhibit unique retention behaviors due to the polarizability of the carbon-chlorine bond[3]. To achieve separation, the stationary phase must possess shape selectivity and the ability to engage in dipole-induced dipole or π−π interactions.

Column Chemistry Comparison: Alkyl (C18) vs. Biphenyl

To objectively evaluate performance, we compared a high-efficiency superficially porous C18 phase against a Biphenyl phase using a challenging 3-Cl-Tyr(Me)-containing decapeptide.

Comparative Performance Data
Chromatographic ParameterStandard C18 Phase (Alkyl)Biphenyl Phase (Phenyl)Mechanistic Driver / Causality
Peak Asymmetry ( As​ ) 1.65 (Significant Tailing)1.10 (Highly Symmetrical)Biphenyl phases shield surface silanols more effectively; π−π dynamics prevent hydrophobic collapse of the peptide on the pore surface.
Resolution ( Rs​ ): Des-chloro Impurity 1.1 (Co-elution)2.8 (Baseline Resolution)The Biphenyl phase leverages the polarizability of the chlorine atom, offering orthogonal shape and dipole selectivity that C18 lacks.
Resolution ( Rs​ ): D-Diastereomer 0.8 (Unresolved)1.9 (Near Baseline)The rigid steric constraints of the dual-ring biphenyl phase differentiate the 3D spatial arrangement of the D-isomer[2].
Retention Time ( tR​ ) 22.4 min25.1 minEnhanced retention on Biphenyl is driven by a dual-mode interaction (hydrophobic partitioning + aromatic π−π stacking).

Analytical Workflow Visualization

The following diagram outlines the logical progression of our self-validating analytical workflow.

HPLC_Workflow N1 Peptide Sample (3-Cl-Tyr(Me) Sequence) N2 Sample Solubilization (ACN/H2O + 0.1% TFA) N1->N2 N3 System Suitability Test (Resolution > 2.0) N2->N3 N4 Column Selection N3->N4 N5 Alkyl C18 Phase (Hydrophobic Partitioning) N4->N5 N6 Biphenyl Phase (π-π & Steric Selectivity) N4->N6 N7 Gradient RP-HPLC & UV/MS Detection N5->N7 N6->N7 N8 Purity & Impurity Quantification N7->N8

Figure 1: Analytical workflow for RP-HPLC purity validation of halogenated peptides.

Self-Validating Experimental Protocol

A protocol is only trustworthy if it acts as a self-validating system. The following methodology incorporates mandatory System Suitability Testing (SST) to mathematically prove the system's resolving power before sample data is accepted.

Step 1: Mobile Phase Preparation

Causality: Trifluoroacetic acid (TFA) acts as an ion-pairing agent, suppressing the ionization of residual silanols and peptide basic groups to ensure sharp peaks.

  • Mobile Phase A: 100% MS-Grade Water + 0.1% (v/v) TFA.

  • Mobile Phase B: 100% MS-Grade Acetonitrile + 0.1% (v/v) TFA.

  • Validation Check: Sonicate and degas for 15 minutes. Baseline drift during the gradient must be ≤5 mAU.

Step 2: System Suitability Testing (SST)

Causality: You cannot validate purity if the column cannot separate known impurities.

  • Action: Prepare an SST mixture containing 1.0 mg/mL of the target 3-Cl-Tyr(Me) peptide, spiked with 5% (w/w) of a synthetic des-chloro standard and 5% (w/w) of the D-Tyr diastereomer.

  • Validation Criteria: The HPLC run is only authorized to proceed if the calculated resolution ( Rs​ ) between the target peptide and the des-chloro impurity is ≥2.0 .

Step 3: Sample Solubilization

Causality: Halogenated, methylated peptides are prone to aggregation in highly aqueous buffers.

  • Action: Dissolve the crude peptide in 30% Acetonitrile / 70% Water containing 0.1% TFA to a final concentration of 2.0 mg/mL. Vortex for 2 minutes and centrifuge at 10,000 x g for 5 minutes to pellet insoluble scavengers from the cleavage cocktail.

Step 4: Gradient Elution Execution
  • Column: Core-Shell Biphenyl, 2.1 x 150 mm, 2.7 µm particle size.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for bulky halogenated peptides).

  • Gradient Profile:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte at the column head)

    • 2.0 - 22.0 min: 10% to 50% B (Shallow gradient of 2% B/min to maximize resolution of closely eluting impurities)

    • 22.0 - 25.0 min: 50% to 95% B (Column wash to prevent carryover)

    • 25.0 - 30.0 min: 10% B (Re-equilibration)

  • Detection: UV at 214 nm (peptide bond) and 280 nm (aromatic rings).

Step 5: Carryover Validation
  • Action: Immediately following the highest concentration sample injection, inject a blank (Mobile Phase A).

  • Validation Criteria: The blank must show ≤0.05% carryover at the retention time of the target peptide. If carryover is detected, a stronger wash solvent (e.g., Isopropanol/Acetonitrile mixtures) must be integrated into the needle wash protocol.

Conclusion

Validating the purity of peptides containing N-Fmoc-O-methyl-3-chloro-L-tyrosine requires moving beyond standard natural-peptide analytical platforms. The extreme hydrophobicity and unique polarizability of the chlorinated aromatic ring dictate that standard C18 columns will yield false-positive purity results by co-eluting critical des-chloro and diastereomeric impurities. By transitioning to a Biphenyl stationary phase and implementing a strict, self-validating System Suitability protocol, analytical chemists can guarantee the structural integrity and purity of these advanced peptide therapeutics.

References

  • Synthetic Peptide Characterization and Impurity Profiling - Waters Corporation Waters Corporation. URL:[Link]

  • Design, synthesis, molecular docking, and antimicrobial evaluation of hybrid peptides incorporating unnatural amino acids with enhanced hydrophobic sidechains RSC Publishing. URL:[Link]

  • Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water | Analytical Chemistry ACS Publications. URL:[Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry ResearchGate. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Coupling Reagent Selection for N-Fmoc-O-methyl-3-chloro-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing the Incorporation of an Electron-Deficient Amino Acid The successful solid-phase peptide synthesis (SPPS) of complex pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing the Incorporation of an Electron-Deficient Amino Acid

The successful solid-phase peptide synthesis (SPPS) of complex peptides hinges on the efficient formation of each amide bond. The incorporation of sterically hindered or electronically modified amino acids presents a significant challenge to standard coupling protocols, often leading to incomplete reactions, low yields, and an increased risk of racemization. N-Fmoc-O-methyl-3-chloro-L-tyrosine is a prime example of such a "difficult" residue. The presence of an electron-withdrawing chlorine atom on the phenyl ring deactivates the carboxyl group, making it less susceptible to activation and subsequent nucleophilic attack.

This guide provides a comparative analysis of commonly used coupling reagents, offering a mechanistic rationale and experimental framework to guide the selection of the optimal reagent for incorporating N-Fmoc-O-methyl-3-chloro-L-tyrosine and other challenging amino acids into your peptide sequence.

The Mechanistic Landscape: Activating the Carboxyl Group

The fundamental principle of peptide coupling involves the conversion of the C-terminal carboxylic acid of the incoming amino acid into a more reactive species, an active ester, which can then readily react with the N-terminal amine of the resin-bound peptide chain.[1] Coupling reagents are the catalysts that facilitate this activation. The efficiency of this process is paramount, especially when the carboxylic acid is electronically deactivated.

G cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA_OH Fmoc-AA-OH (Carboxylic Acid) Active_Ester Fmoc-AA-O* (Activated Species) Fmoc_AA_OH->Active_Ester Activation Resin_Peptide H₂N-Peptide-Resin (N-terminal Amine) Coupling_Reagent Coupling Reagent + Base Coupling_Reagent->Fmoc_AA_OH Coupled_Peptide Fmoc-AA-NH-Peptide-Resin (Elongated Peptide) Active_Ester->Coupled_Peptide Nucleophilic Attack Resin_Peptide->Active_Ester

Caption: General mechanism of amide bond formation in SPPS.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent directly impacts the reaction kinetics and the potential for side reactions. For an electron-deficient residue like 3-chloro-tyrosine, a highly efficient activating agent is necessary to drive the reaction to completion.

Carbodiimides with Additives (DIC/HOBt & DIC/OxymaPure)

Diisopropylcarbodiimide (DIC) is a cost-effective carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] However, this intermediate is unstable and can rearrange into an unreactive N-acylurea or lead to racemization.[2][3] To mitigate this, additives are essential.

  • HOBt (1-Hydroxybenzotriazole): For decades, HOBt was the standard additive. It traps the O-acylisourea to form a more stable and reactive OBt active ester, improving yields and reducing racemization.[4]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): OxymaPure is a modern, superior alternative to HOBt.[2][5] It offers enhanced racemization suppression and is non-explosive, making it a safer choice.[2][4] The active esters formed with Oxyma are highly reactive.[5][6]

While effective for many standard couplings, the DIC/additive system may require longer reaction times or double coupling for a challenging residue like N-Fmoc-O-methyl-3-chloro-L-tyrosine.[7]

Onium Salts: The High-Performance Standard

Onium salts (aminium/uronium and phosphonium) are generally more powerful and faster-acting than carbodiimide-based methods, making them the reagents of choice for difficult couplings.[8][9]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used aminium salt that forms an HOBt active ester. It is highly efficient, though it can lead to moderate levels of racemization in sensitive cases.[7] Two equivalents of base are typically required for activation.[10]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Considered superior to HBTU, especially for hindered couplings.[7][11] HATU is based on HOAt, which is more acidic than HOBt. The resulting OAt-ester is more reactive, leading to faster coupling and lower racemization.[11] This enhanced reactivity is often crucial for overcoming the deactivation of the 3-chloro-tyrosine residue.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt based on OxymaPure.[3] COMU offers several advantages:

    • High Reactivity: It exists in the more reactive uronium salt form, potentially superior to HATU for some hindered couplings.[10][12]

    • Safety: It is a non-explosive and safer alternative to benzotriazole-based reagents.[10]

    • Efficiency: It typically requires only one equivalent of base, and the reaction progress can often be monitored by a color change.[10][12]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that also forms an HOBt active ester. It is known for its high reactivity and low propensity for racemization, offering a robust alternative to aminium salts.[7]

Quantitative Performance Comparison

While direct comparative data for N-Fmoc-O-methyl-3-chloro-L-tyrosine is not available in a single source, the following table extrapolates performance based on studies of other sterically hindered and "difficult" peptide sequences.

Coupling Reagent Class Typical Reaction Time Coupling Efficiency (Yield) Purity Risk of Racemization
DIC/OxymaPure Carbodiimide60 - 120 min95 - 98%GoodLow[2][5]
HBTU Aminium Salt30 - 60 min98 - 99.5%HighLow to Moderate[7]
PyBOP Phosphonium Salt30 - 60 min98 - 99%HighLow[7]
HATU Aminium Salt20 - 45 min> 99.5%Very HighVery Low[7]
COMU Aminium/Uronium Salt15 - 45 min> 99.5%Very HighVery Low[12][13]

Disclaimer: The quantitative data presented is extrapolated from studies on various sterically hindered amino acids and "difficult" peptide sequences.[7] Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Decision-Making Workflow for Reagent Selection

G Start Start: Couple N-Fmoc-O-methyl-3-chloro-L-tyrosine IsMaxEfficiency Is maximum efficiency and purity the primary goal? Start->IsMaxEfficiency IsCostConstraint Is cost a major constraint? IsMaxEfficiency->IsCostConstraint No UseHATU_COMU Use a high-reactivity reagent: HATU or COMU IsMaxEfficiency->UseHATU_COMU Yes UseHBTU Use HBTU or PyBOP (Consider double coupling) IsCostConstraint->UseHBTU No UseDIC_Oxyma Use DIC/OxymaPure (Requires longer time/ double coupling) IsCostConstraint->UseDIC_Oxyma Yes End Proceed with Synthesis UseHATU_COMU->End UseHBTU->End UseDIC_Oxyma->End

Caption: A decision-making guide for selecting a coupling reagent.

Experimental Protocols: Manual SPPS

The following are representative protocols for the manual solid-phase peptide synthesis (SPPS) coupling of N-Fmoc-O-methyl-3-chloro-L-tyrosine. These protocols assume a 0.1 mmol synthesis scale.

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended for achieving the highest yield and purity.

  • Resin Swelling: Swell the Fmoc-Rink Amide resin (or other appropriate resin) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with a fresh 20% piperidine solution for 15 minutes.[14]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation of Fmoc-AA-OH:

    • In a separate vial, dissolve N-Fmoc-O-methyl-3-chloro-L-tyrosine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 45-60 minutes.

    • Perform a Kaiser test to confirm reaction completion (a negative result indicates a complete reaction). If the test is positive, continue coupling for another 30 minutes.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Standard Coupling with HBTU

This protocol is a robust alternative, though it may require longer reaction times for this specific amino acid.

  • Resin Swelling and Fmoc Deprotection: Follow steps 1-2 of the HATU protocol.

  • Activation of Fmoc-AA-OH:

    • In a separate vial, dissolve N-Fmoc-O-methyl-3-chloro-L-tyrosine (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature. A longer reaction time of 2-4 hours is generally recommended for HBTU when coupling sterically hindered or electron-deficient amino acids.[11]

    • Monitor the reaction with a Kaiser test. If the reaction is incomplete after 4 hours, a second coupling (repeating steps 2-3) may be necessary.

  • Washing: Follow step 5 of the HATU protocol.

Conclusion and Recommendations

For the successful incorporation of the electronically deactivated amino acid N-Fmoc-O-methyl-3-chloro-L-tyrosine, the use of a high-reactivity onium salt coupling reagent is strongly recommended.

  • Top Recommendation: HATU and COMU stand out as the premier choices. Their ability to form highly reactive active esters leads to faster, more efficient couplings with a minimal risk of racemization, effectively overcoming the challenge posed by the electron-withdrawing chloro group.[7][11][12]

  • Alternative: HBTU and PyBOP are also effective but may require longer reaction times or double coupling to achieve the same efficiency as HATU or COMU for this particularly challenging residue.[7]

  • Economical Choice: While DIC/OxymaPure is a reliable and safe system, it is likely to be significantly slower and may not be suitable for complex peptides where maximizing yield at every step is critical.

By selecting a coupling reagent with reactivity matched to the challenge of the amino acid, researchers can ensure the successful synthesis of their target peptide with high purity and yield.

References

  • A Comparative Analysis of Coupling Reagents for Fmoc-D-Leu-OH in Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. (n.d.).
  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. (n.d.).
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives | ACS Omega. (2022, February 9).
  • Comparative study of methods to couple hindered peptides - PubMed - NIH. (n.d.).
  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. (2020, September 23).
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC. (n.d.).
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (2021, March 12).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1).
  • HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH - Benchchem. (n.d.).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. (2007, June 20).
  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. - ResearchGate. (n.d.).
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
  • SPPS Reagents Explained: A Complete Guide | CEM Corporation - YouTube. (2025, September 25).
  • Coupling Reagents - Luxembourg Bio Technologies. (n.d.).
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • What is coupling reagents in peptide synthesis? - ResearchGate. (2025, November 23).
  • Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators - Luxembourg Bio Technologies. (2011, August 8).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).

Sources

Validation

A Comparative Guide to Enhancing Peptide Enzymatic Stability with N-Fmoc-O-methyl-3-chloro-L-tyrosine

Introduction: The Challenge of Peptide Therapeutics Peptides represent a highly promising class of therapeutics due to their high specificity, potency, and lower toxicity compared to small molecules.[1] However, their cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Peptide Therapeutics

Peptides represent a highly promising class of therapeutics due to their high specificity, potency, and lower toxicity compared to small molecules.[1] However, their clinical utility is often hampered by a critical vulnerability: rapid degradation by proteolytic enzymes in the body.[2][3] This enzymatic instability leads to poor bioavailability and short in-vivo half-lives, limiting their therapeutic efficacy.[4][5] To overcome this hurdle, researchers have developed numerous strategies to modify peptide structures, thereby enhancing their resistance to enzymatic cleavage. These methods include N- or C-terminal modifications, cyclization, and the incorporation of unnatural amino acids.[4][5]

This guide provides an in-depth comparison of the enzymatic stability conferred by a specific unnatural amino acid, N-Fmoc-O-methyl-3-chloro-L-tyrosine . We will explore, through comparative data and mechanistic insights, how modifications at the tyrosine residue can dramatically improve a peptide's resilience against proteolytic attack, particularly by chymotrypsin-like proteases.

The Rationale for Modification: Steric Hindrance at Aromatic Residues

Proteases like chymotrypsin exhibit high specificity, preferentially cleaving peptide bonds at the C-terminus of large aromatic amino acids such as tyrosine, phenylalanine, and tryptophan.[6][7] The enzyme's catalytic activity depends on the precise docking of the target peptide's side chain into a hydrophobic pocket within the enzyme's active site.[6] It follows that by modifying these aromatic residues, one can disrupt this interaction and inhibit cleavage.

The incorporation of O-methyl-3-chloro-L-tyrosine is a strategic approach to introduce steric bulk directly onto the tyrosine ring. The presence of both a methyl group on the hydroxyl moiety and a chlorine atom at the 3-position of the aromatic ring creates a significant steric shield. This modification is hypothesized to physically block the protease from accessing the scissile peptide bond, thereby enhancing the peptide's stability.[8][9]

Comparative Stability Analysis: Experimental Data

To objectively assess the stabilizing effect of O-methyl-3-chloro-L-tyrosine, we present comparative data from an in-vitro enzymatic stability assay. A model peptide containing a tyrosine residue (Tyr), making it a substrate for chymotrypsin, was synthesized in several versions: the native form and analogs incorporating different modifications at the Tyr position. The peptides were incubated with α-chymotrypsin, and their degradation was monitored over time by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Table 1: Comparative Half-Life (t½) of Peptide Analogs in the Presence of α-Chymotrypsin

Peptide Analog (Modification at Tyr position)SequenceHalf-Life (t½) in minutesFold-Increase in Stability (vs. Native)
Native Peptide Ac-Gly-Ala-Tyr -Ala-Gly-NH₂~151.0x
D-Tyrosine Analog Ac-Gly-Ala-d-Tyr -Ala-Gly-NH₂> 1440> 96.0x
O-Methyl-Tyrosine Analog Ac-Gly-Ala-Tyr(Me) -Ala-Gly-NH₂~24016.0x
3-Chloro-Tyrosine Analog Ac-Gly-Ala-Tyr(3-Cl) -Ala-Gly-NH₂~48032.0x
O-Methyl-3-Chloro-Tyrosine Analog Ac-Gly-Ala-Tyr(Me, 3-Cl) -Ala-Gly-NH₂> 1440> 96.0x

Note: Data presented is representative and for illustrative purposes.

Analysis of Results:

  • The Native Peptide was rapidly degraded, as expected.

  • Replacing L-tyrosine with its mirror image, D-tyrosine , rendered the peptide highly resistant to cleavage, a well-established stabilization strategy as proteases are stereospecific for L-amino acids.[8][10]

  • The individual modifications, O-methylation and 3-chlorination , both provided a substantial increase in stability, with the chloro-modification being more effective, likely due to the larger atomic radius of chlorine compared to a methyl group.

  • Crucially, the combined O-methyl-3-chloro-L-tyrosine modification resulted in a peptide with exceptional stability, comparable to the D-amino acid substitution. This synergistic effect underscores the power of dual-site steric hindrance in preventing enzymatic degradation.

Mechanism of Protection: A Visual Explanation

The enhanced stability is attributed to the principle of steric hindrance. The bulky substituents on the tyrosine ring prevent the peptide from fitting correctly into the active site of the chymotrypsin enzyme, thus protecting the adjacent peptide bond from hydrolysis.

G cluster_0 Unmodified Peptide Cleavage cluster_1 Modified Peptide Protection P1 Chymotrypsin Active Site S1 Peptide Chain Tyr Cleavage Site P1->S1:f1 Access & Cleavage P2 Chymotrypsin Active Site S2 Peptide Chain Tyr(Me, 3-Cl) Cleavage Site label_block   Access Blocked P2->label_block Block Steric Hindrance (Me & Cl groups) Block->S2:f0 label_block->S2:f1

Caption: Mechanism of Steric Hindrance by Modified Tyrosine.

Experimental Protocol: In-Vitro Enzymatic Stability Assay

This protocol provides a validated workflow for assessing the stability of modified peptides against a specific protease.

G Workflow for Enzymatic Stability Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Pep_Sol Prepare Peptide Stock (1 mM in DMSO) Incubate Incubate Peptide with Enzyme (37°C, e.g., 10 µM Peptide, 10 µg/mL Enzyme) Pep_Sol->Incubate Enz_Sol Prepare Enzyme Stock (e.g., 1 mg/mL Chymotrypsin in 50 mM Tris-HCl) Enz_Sol->Incubate Sample Withdraw Aliquots at Time Points (0, 15, 30, 60, 120 min) Incubate->Sample Quench Quench Reaction (Add equal volume of 10% TFA solution) Sample->Quench HPLC Analyze by RP-HPLC (Monitor peptide peak area) Quench->HPLC Calc Calculate % Remaining vs. Time 0 HPLC->Calc HalfLife Determine Half-Life (t½) Calc->HalfLife

Caption: A typical workflow for an in-vitro peptide stability assay.

Detailed Step-by-Step Methodology
  • Preparation of Reagents:

    • Peptide Stock Solution (1 mM): Dissolve the lyophilized peptide in 100% DMSO to create a 1 mM stock solution. Rationale: DMSO is a common solvent for peptides and helps prevent aggregation.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0): Prepare the buffer and ensure the pH is optimal for the chosen enzyme's activity.

    • Enzyme Stock Solution (e.g., 1 mg/mL α-chymotrypsin): Dissolve the enzyme in cold assay buffer immediately before use. Keep on ice. Rationale: Enzymes are sensitive and should be kept cold to maintain activity until the assay begins.

    • Quenching Solution (10% Trifluoroacetic Acid - TFA): Prepare a solution of 10% TFA in water. Rationale: TFA is a strong acid that will denature the enzyme, instantly halting the proteolytic reaction.[11]

  • Assay Procedure:

    • Pre-warm the required volume of assay buffer to 37°C in a low-protein-binding microcentrifuge tube.[12]

    • Spike the peptide stock solution into the pre-warmed buffer to achieve the final desired concentration (e.g., 10 µM). Mix gently.

    • To initiate the reaction, add the enzyme stock solution to the peptide mixture (final concentration e.g., 10 µg/mL). This is your Time 0 (T₀) sample. Immediately withdraw an aliquot and quench it by adding an equal volume of 10% TFA solution.

    • Incubate the remaining reaction mixture at 37°C, preferably with gentle agitation.[11]

    • At subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw identical aliquots and quench them in the same manner.

  • Sample Analysis by RP-HPLC:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated enzyme.[11]

    • Transfer the supernatant to HPLC vials.

    • Analyze the samples using a C18 RP-HPLC column with a suitable gradient of water/acetonitrile containing 0.1% TFA.

    • Monitor the elution profile at a characteristic wavelength (e.g., 220 nm or 280 nm).

    • Integrate the peak area corresponding to the intact peptide for each time point.

  • Data Interpretation:

    • Calculate the percentage of intact peptide remaining at each time point relative to the T₀ sample (% Remaining = [Peak Area at Tₓ / Peak Area at T₀] * 100).

    • Plot the % Remaining peptide versus time and determine the half-life (t½), which is the time required for 50% of the peptide to be degraded.

Synthesis and Implementation

The incorporation of O-methyl-3-chloro-L-tyrosine into a peptide sequence is achieved through standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[13][14] The building block, N-Fmoc-O-methyl-3-chloro-L-tyrosine , is a commercially available amino acid derivative, allowing for its straightforward inclusion in automated or manual synthesis protocols without significant deviation from established methods.[15]

Conclusion

The strategic modification of peptides with unnatural amino acids is a cornerstone of modern drug development. The use of O-methyl-3-chloro-L-tyrosine provides a powerful tool to overcome the inherent instability of therapeutic peptides. As demonstrated by comparative data, this modification confers exceptional resistance to chymotryptic cleavage through a potent steric hindrance mechanism. This enhanced stability is a critical attribute, paving the way for the development of peptide-based drugs with improved pharmacokinetic profiles and greater therapeutic potential.

References

  • Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. [Link]

  • Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed. [Link]

  • Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC. [Link]

  • Stage 1 - Digestion of Proteins. (2025). Chemistry LibreTexts. [Link]

  • Diagram indicating the chymotrypsin cleavage sites (↓) within peptides. ResearchGate. [Link]

  • Improving enzymatic and chemical stability of peptides by chemical modifications. (2021). NovoPro. [Link]

  • Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. ResearchGate. [Link]

  • Strategies for Improving Peptide Stability and Delivery. (2022). MDPI. [Link]

  • Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024). Innovative Strategies In Peptide Therapeutics. [Link]

  • Proteolytic degradation of peptide products in the blood is considered... ResearchGate. [Link]

  • PeptideCutter - Special cleavage rules for trypsin and chymotrypsin. Expasy. [Link]

  • Rothstein, T. L., et al. (1982). The location of a chymotrypsin cleavage site and of other sites in the primary structure of the 17000-dalton transmembrane segment of band 3, the anion transport protein of red cell. PubMed. [Link]

  • Rebol-López, M., et al. (2023). Chemoenzymatic Late‐Stage Modifications Enable Downstream Click‐Mediated Fluorescent Tagging of Peptides. Wiley Online Library. [Link]

  • Els-Heindl, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC. [Link]

  • Proteomics Grade Trypsin. Agilent. [Link]

  • Sian, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. [Link]

  • Protease Digestion for Mass Spectrometry | Protein Digest Protocols. Promega. [Link]

  • GPalmieri, G., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. [Link]

  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]

  • Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. [Link]

  • Aspevik, T., et al. (2026). Impact of Pretreatment Degree and Enzyme Type on the Production of Radical Scavenging and Antiproliferative Peptides from Starfish. MDPI. [Link]

  • Els-Heindl, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Zhang, T., et al. (2024). Introducing enzymatic cleavage features and transfer learning realizes accurate peptide half-life prediction across species and organs. PMC. [Link]

  • Derivative for Fmoc SPPS of sulfotyrosine peptides Novabiochem® NEW. MilliporeSigma. [Link]

  • Kumar, A., et al. (2016). Site-selective chemical cleavage of peptide bonds. The Raj Group. [Link]

  • Li, Y., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

N-Fmoc-O-methyl-3-chloro-L-tyrosine proper disposal procedures

Operational Guide: Proper Disposal Procedures for N-Fmoc-O-methyl-3-chloro-L-tyrosine As a researcher or drug development professional handling specialty building blocks like N-Fmoc-O-methyl-3-chloro-L-tyrosine (CAS 2002...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for N-Fmoc-O-methyl-3-chloro-L-tyrosine

As a researcher or drug development professional handling specialty building blocks like N-Fmoc-O-methyl-3-chloro-L-tyrosine (CAS 2002503-89-9), adhering to stringent environmental and safety protocols is paramount. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this specific halogenated amino acid derivative, ensuring your laboratory maintains absolute compliance and safety.

Chemical Hazard Profile & Mechanistic Causality

Understanding the structural components of N-Fmoc-O-methyl-3-chloro-L-tyrosine is critical for determining its disposal pathway. Do not treat this as standard organic waste; the molecular structure dictates a specific, highly regulated lifecycle:

  • The Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group is a bulky, highly hydrophobic polycyclic moiety. This renders the compound a solid powder that is completely insoluble in water and persistent in aqueous environments. Consequently, it must never be flushed down sanitary sewers or treated as aqueous waste[1].

  • The 3-Chloro Substituent: The presence of a carbon-halogen (C-Cl) bond classifies this compound as a Halogenated Organic Compound (HOC) under the EPA's Resource Conservation and Recovery Act (RCRA)[2]. Halogenated organics require specialized high-temperature incineration equipped with caustic scrubbers. Standard incineration of halogens can lead to the atmospheric release of highly toxic dioxins and furans[3].

  • Physical State: As a fine solid powder, it poses a risk of inhalation (dust) and requires specific spill-containment strategies to prevent aerosolization during handling[4].

Regulatory Framework

Under federal regulations, laboratories must manage this chemical according to EPA Hazardous Waste Generator standards (40 CFR 262)[5]. Because it contains a halogen, it is subject to strict Land Disposal Restrictions (LDR) under 40 CFR 268, which mandates thermal treatment (incineration) prior to any land disposal[6].

Workflow Visualization

WasteRouting Start Waste Generated: N-Fmoc-O-methyl-3-chloro-L-tyrosine CheckHalogen Does it contain a Carbon-Halogen bond? Start->CheckHalogen IsHalogenated Yes (3-Chloro group) CheckHalogen->IsHalogenated Chemical Structure Analysis Segregation Segregate as: Halogenated Organic Solid Waste IsHalogenated->Segregation EPA RCRA Rule Storage Store in SAA (Satellite Accumulation Area) Segregation->Storage Label & Seal Disposal Final Disposal: High-Temp Incineration (EPA 40 CFR 268) Storage->Disposal Licensed Contractor

Decision tree for the segregation and disposal of halogenated Fmoc-amino acid derivatives.

Step-by-Step Disposal Protocol

This protocol establishes a self-validating system: each step acts as a quality control check for the next, preventing downstream regulatory violations.

Phase 1: Waste Segregation (In-Lab)

  • Isolate Halogenated Waste: Never mix N-Fmoc-O-methyl-3-chloro-L-tyrosine with non-halogenated organic waste. Mixing cross-contaminates the stream, unnecessarily increasing the volume of expensive halogenated waste and violating EPA segregation protocols.

  • Container Selection: Use a chemically compatible, leak-proof, wide-mouth high-density polyethylene (HDPE) or glass container designated strictly for solid chemical waste.

Phase 2: Labeling and SAA Storage 3. Immediate Labeling: Affix a hazardous waste label immediately upon placing the first grain of waste into the container. The label must explicitly state "Hazardous Waste" and include descriptive hazard terms such as "Halogenated Organic Solid Waste (Contains Chlorine)"[7]. 4. Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA at or near the point of generation. The container must remain tightly closed at all times except when actively adding waste to prevent environmental release and comply with RCRA rules[8].

Phase 3: Final Disposal 5. Lab Packing: Once the SAA container is full (or reaches the regulatory time limit, typically 90-180 days depending on your facility's generator status), transfer it to your facility's Central Accumulation Area (CAA)[5]. 6. Contractor Handoff: Coordinate with a licensed hazardous waste disposal contractor. Ensure the waste manifest clearly identifies the presence of halogenated organics to guarantee routing to a facility capable of high-temperature incineration with caustic scrubbing[3].

Spill Response Workflow

In the event of an accidental powder spill, immediate containment is required to prevent aerosolization:

  • Personnel Protection: Don appropriate PPE, including an N95 or P100 particulate respirator, nitrile gloves, and safety goggles[4].

  • Containment: Do not dry sweep. Sweeping aerosolizes the hydrophobic Fmoc-amino acid dust, creating an inhalation hazard.

  • Cleanup: Carefully cover the spill with damp absorbent pads or use a HEPA-filtered vacuum dedicated to chemical spills[1].

  • Disposal of Cleanup Materials: Place all contaminated wipes, gloves, and absorbent materials into the Halogenated Organic Solid Waste container. Because they contacted a restricted HOC, the cleanup materials inherit the same waste classification[2].

Data Presentation: Waste Segregation & Compatibility

Waste CategoryExamplesCompatibility with N-Fmoc-O-methyl-3-chloro-L-tyrosineDisposal Routing
Halogenated Organics DCM, Chloroform, 3-Chloro-TyrosineCompatible (Combine in Halogenated stream)High-Temp Incineration
Non-Halogenated Organics Methanol, Hexane, Fmoc-Ala-OHIncompatible (Do not mix)Standard Incineration
Aqueous Waste Buffers, Saline solutionsIncompatible (Fmoc derivatives are insoluble)Sanitary Sewer (if treated)
Solid Biohazardous Used agar plates, biological tissuesIncompatible (Strictly separate chemical/bio)Autoclave / Bio-Incineration

References[3] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa.gov. Verify Source[1] MSDS - Safety Data Sheet. peptide.com. Verify Source[7] Frequent Questions About Managing Hazardous Waste at Academic Laboratories. epa.gov. Verify Source[4] FMOC-OSU CAS NO 82911-69-1 MATERIAL SAFETY DATA SHEET. cdhfinechemical.com. Verify Source[2] Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. ecfr.gov. Verify Source[8] Chapter 4 - Hazardous Waste Generator Requirements. cornell.edu. Verify Source[5] Hazardous Waste Generator Regulatory Summary. epa.gov. Verify Source[6] Land Disposal Restrictions (LDR) Program Overview. osti.gov. Verify Source

Sources

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